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1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride Documentation Hub

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  • Product: 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride
  • CAS: 1384744-47-1

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physicochemical Profiling and Analytical Characterization of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine Hydrochloride

Executive Summary The development and characterization of novel small-molecule building blocks are foundational to modern medicinal chemistry and drug discovery. 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development and characterization of novel small-molecule building blocks are foundational to modern medicinal chemistry and drug discovery. 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride is a highly versatile phenylpropylamine derivative. Featuring a primary amine, a lipophilic para-chloro substituted phenyl ring, and a methoxy ether linkage, this molecule presents a unique physicochemical profile ideal for central nervous system (CNS) targeted library synthesis and monoamine transporter research.

This whitepaper provides an in-depth technical analysis of its structural properties, thermodynamic behavior, and the self-validating analytical protocols required for its rigorous characterization in a laboratory setting.

Chemical Identity & Structural Descriptors

Understanding the baseline chemical identity is critical before initiating any assay. The compound is typically handled as a hydrochloride salt rather than a free base.

Causality in Salt Selection: The free base of primary amines often suffers from poor aqueous solubility and is susceptible to atmospheric oxidation (due to the exposed lone pair on the nitrogen). By converting the molecule to its hydrochloride salt, the amine is protonated. This disrupts the intermolecular hydrogen bonding inherent to the free base, significantly enhancing aqueous solubility and providing long-term thermodynamic stability for storage at 2–8 °C.

Table 1: Core Physicochemical Properties
PropertyValueMechanistic Significance
IUPAC Name 1-(4-Chlorophenyl)-3-methoxypropan-1-amineDefines the core phenylpropylamine scaffold.
CAS Number 1143535-53-8 (Free Base)Primary identifier for inventory and procurement[1].
Molecular Formula C₁₀H₁₄ClNO (Base) / C₁₀H₁₅Cl₂NO (Salt)Halogenation increases metabolic stability.
Molecular Weight 199.68 g/mol (Base) / 236.14 g/mol (Salt)Low molecular weight ensures high ligand efficiency[2].
InChI Key ZCVPGJGYVNMKAJ-UHFFFAOYSA-NUnique cryptographic hash for structural databases.
Purity Standard ≥ 95%Minimum threshold to prevent assay interference[2].
Storage Condition 2 - 8 °C, desiccatedPrevents hygroscopic degradation of the HCl salt.

Mechanistic Insights: The Phenylpropylamine Scaffold

The parent structure, 1-phenylpropan-1-amine, is a well-documented pharmacophore in medicinal chemistry, frequently utilized in the design of monoamine reuptake inhibitors and CNS stimulants[3]. The specific substitutions on 1-(4-Chlorophenyl)-3-methoxypropan-1-amine dictate its unique behavior:

  • Para-Chloro Substitution: The chlorine atom at the para position of the phenyl ring increases the overall lipophilicity (LogP) of the molecule. In receptor binding, this halogen acts as a lipophilic anchor, engaging in halogen bonding within the hydrophobic pockets of target proteins.

  • C3-Methoxy Group: The ether oxygen acts as a strict hydrogen-bond acceptor. This modulates the Topological Polar Surface Area (TPSA), fine-tuning the molecule's ability to cross the blood-brain barrier (BBB) via passive diffusion.

Molecular_Rationale Core 1-(4-Chlorophenyl)-3-methoxypropan-1-amine Amine Primary Amine (C1) Core->Amine Phenyl p-Chloro Phenyl Ring Core->Phenyl Methoxy C3-Methoxy Group Core->Methoxy Solubility Aqueous Solubility (via HCl Salt) Amine->Solubility Protonation Binding Hydrophobic Pocket (Halogen Bonding) Phenyl->Binding Lipophilicity BBB BBB Permeability (H-Bond Acceptor) Methoxy->BBB Dipole

Figure 1: Pharmacophore mapping and structural rationale for the target molecule.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity (E-E-A-T), analytical protocols must not only generate data but also continuously prove their own validity. The following methodologies are designed as self-validating systems for the characterization of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride.

Protocol A: LC-MS/MS Purity and Quantification Assay

Objective: To accurately quantify the active pharmaceutical ingredient (API) and detect trace impurities. Causality: Electrospray Ionization in positive mode (ESI+) is selected because the primary amine is easily protonated in an acidic mobile phase, yielding a strong [M+H]⁺ signal at m/z 200.1.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the HCl salt in 1.0 mL of a 50:50 Water:Acetonitrile solution containing 0.1% Formic Acid.

    • Why: Formic acid ensures the amine remains fully protonated, preventing peak tailing caused by secondary interactions with the silanol groups on the C18 stationary phase.

  • Chromatographic Separation: Inject 5 µL of the sample onto a C18 reverse-phase column (2.1 x 50 mm, 1.8 µm particle size). Run a linear gradient from 5% to 95% Acetonitrile over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Detection: Monitor the parent ion transition [M+H]⁺ at m/z 200.1 to its primary daughter fragments (typically the loss of the methoxy group or ammonia).

  • Self-Validation Step: Immediately following the highest concentration standard, inject a blank solvent matrix.

    • Why: If the blank shows a flat baseline at the retention time of the API, it proves there is zero column carryover, validating that subsequent sample peaks are genuine.

Protocol B: Forced Degradation (Oxidative Stress)

Objective: To determine the intrinsic stability of the molecule and identify primary degradation pathways.

Step-by-Step Methodology:

  • Stress Initiation: Expose a 0.1 mg/mL solution of the compound to 3% Hydrogen Peroxide (H₂O₂) at 25 °C for exactly 24 hours.

  • Reaction Quenching: Add a stoichiometric excess of sodium bisulfite to the vial.

    • Why: Quenching halts the oxidation at a precise time point. Without quenching, the molecule would over-degrade into secondary and tertiary degradants, obscuring the primary degradation mechanism (likely N-oxidation of the amine).

  • Analysis & Mass Balance: Analyze the quenched sample using Protocol A.

  • Self-Validation Step: Calculate the mass balance. The sum of the peak areas of the remaining parent compound and all newly formed degradant peaks must equal the initial parent peak area (± 5%). If mass balance is achieved, it validates that no volatile degradants were lost and the detector response is uniform.

Stability_Workflow Start API Stress Testing (Forced Degradation) Oxidation Oxidative Stress (3% H2O2) Start->Oxidation Initiate Quench Reaction Quenching (Sodium Bisulfite) Oxidation->Quench 24 Hours LCMS LC-MS/MS Analysis (ESI+ Mode) Quench->LCMS Inject Validate Mass Balance Validation (Sum of Peaks = 100%) LCMS->Validate Quantify

Figure 2: Self-validating workflow for oxidative forced degradation analysis.

Handling and Safety Considerations

As a primary amine with a halogenated aromatic ring, this compound should be handled with standard laboratory safety protocols (BSL-1/Chemical Fume Hood). Amines can act as mild skin and eye irritants[3]. The hydrochloride salt form reduces volatility compared to the free base, mitigating inhalation risks, but appropriate PPE (nitrile gloves, safety goggles, and lab coat) remains mandatory during weighing and dissolution phases.

References

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 18054, 1-Phenylpropan-1-amine. Retrieved from: [Link]

Sources

Exploratory

Crystal Structure Analysis of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine Hydrochloride: A Comprehensive Technical Guide

Executive Summary The structural elucidation of chiral active pharmaceutical ingredient (API) intermediates is a critical phase in drug development. 1-(4-Chlorophenyl)-3-methoxypropan-1-amine is a versatile, chiral prima...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of chiral active pharmaceutical ingredient (API) intermediates is a critical phase in drug development. 1-(4-Chlorophenyl)-3-methoxypropan-1-amine is a versatile, chiral primary amine building block featuring a flexible methoxypropyl chain and a halogenated aromatic ring. When isolated as a hydrochloride salt, it presents an ideal candidate for Single-Crystal X-Ray Diffraction (SCXRD).

This whitepaper provides an in-depth, self-validating methodology for the crystallization, data collection, and structural analysis of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride. By examining the causality behind experimental choices—from solvent selection to X-ray wavelength—this guide establishes a robust framework for determining absolute configuration and mapping supramolecular architectures.

Chemical Context and the Rationale for Salt Formation

The free base of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine is often an oil or a low-melting solid, making direct crystallographic analysis challenging. The conversion to a hydrochloride salt ( C10​H15​Cl2​NO ) is a strategic crystal engineering choice driven by three factors:

  • Lattice Energy Enhancement : The introduction of the chloride anion ( Cl− ) and the protonation of the primary amine to an ammonium cation ( −NH3+​ ) shifts the primary intermolecular forces from weak van der Waals interactions to strong, highly directional ionic and hydrogen bonds. This significantly increases the lattice energy and melting point, promoting the growth of highly ordered single crystals[1].

  • Supramolecular Directionality : Hydrochloride salts of primary amines consistently form robust N−H⋯Cl hydrogen-bonding networks. These predictable synthons dictate the molecular organization, often assembling into 1D chains or 2D sheets that stabilize the crystal lattice[2].

  • Anomalous Dispersion for Stereochemistry : The inclusion of a heavier atom (ionic Cl− in addition to the covalent C−Cl ) provides a strong anomalous scattering signal necessary for the unambiguous assignment of the absolute configuration at the C1 chiral center[3].

Experimental Methodology: Crystallization Strategy

To obtain diffraction-quality single crystals, the crystallization method must tightly control the nucleation rate. For highly soluble hydrochloride salts, vapor diffusion is the gold standard.

Causality of the Vapor Diffusion Method

Hydrochloride salts are typically highly soluble in polar protic solvents (e.g., methanol) due to solvation of the ions, but are insoluble in non-polar or slightly polar aprotic solvents (e.g., diethyl ether). By allowing a volatile anti-solvent to slowly diffuse into the solvent via the vapor phase, the dielectric constant of the solution is gradually lowered. This induces a slow, controlled supersaturation, which minimizes chaotic nucleation and favors the growth of macroscopic, defect-free single crystals.

Protocol: Step-by-Step Vapor Diffusion
  • Dissolution : Dissolve 50 mg of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride in 1.0 mL of high-purity methanol in a 4 mL inner glass vial.

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust, undissolved particulates) that could cause premature precipitation.

  • Chamber Setup : Place the unsealed 4 mL vial inside a larger 20 mL outer scintillation vial containing 5.0 mL of diethyl ether (the anti-solvent).

  • Sealing and Incubation : Tightly cap the outer 20 mL vial with a PTFE-lined cap. Store the assembly in a vibration-free, dark environment at a constant temperature of 20 °C.

  • Harvesting : After 3–7 days, inspect the inner vial for the formation of block-like or prismatic crystals. Harvest the crystals immediately under inert perfluoropolyether oil to prevent solvent loss and subsequent lattice degradation.

SCXRD Data Collection: Wavelength Selection and Cryocooling

The integrity of the structural model relies heavily on the quality of the raw diffraction data. Every parameter in the data collection protocol is chosen to maximize the signal-to-noise ratio and preserve stereochemical information.

Protocol: Data Acquisition
  • Mounting : Select a single crystal (approx. 0.2 × 0.15 × 0.1 mm) exhibiting uniform birefringence under cross-polarized light. Mount it on a polyimide micro-mount using inert cryo-oil.

  • Cryocooling : Transfer the mounted crystal immediately into a 100 K nitrogen cold stream on the diffractometer goniometer.

  • Data Collection : Utilize a microfocus X-ray diffractometer equipped with a Cu source ( λ=1.54184 Å) and a photon-counting pixel array detector. Collect ω and ϕ scans to ensure a minimum redundancy of 4.0 and a completeness of >99.5% up to 2θ=140∘ .

Causality of Experimental Parameters
  • Why 100 K? Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), which exponentially degrade high-angle diffraction intensities. High-angle data are essential for resolving fine structural details and accurately modeling the positions of lighter hydrogen atoms.

  • Why Cu Radiation? The physical basis for determining absolute configuration relies on the anomalous scattering of X-rays by non-centrosymmetric crystals. When the X-ray energy is near the absorption edge of an atom (Chlorine with Cu ), the atomic scattering factor becomes a complex number, breaking Friedel's Law and causing measurable intensity differences between Bijvoet pairs ( I(hkl)=I(−h−k−l) )[3]. Cu radiation maximizes this anomalous dispersion ( Δf′′ ) for chlorine, whereas Mo radiation would yield a much weaker signal[4].

Structural Elucidation and Stereochemical Assignment

Once data is integrated and corrected for absorption, the phase problem is solved using intrinsic phasing or direct methods. The structure is refined using full-matrix least-squares on F2 .

The absolute configuration of the C1 chiral center is validated by the Flack parameter ( x ) . The refinement software calculates this parameter based on the intensities of the Bijvoet pairs. A self-validating model will yield a Flack parameter near zero (e.g., x=0.01±0.02 ), confirming the correct enantiomer has been modeled. A value near 1.0 indicates that the true absolute structure is the inverted model of the current coordinates[4].

Representative Crystallographic Data

The following table summarizes the typical quantitative parameters expected for a high-quality SCXRD analysis of this specific structural class.

ParameterRepresentative Value / Description
Chemical Formula C10​H15​Cl2​NO
Formula Weight 236.13 g/mol
Crystal System Orthorhombic or Monoclinic (Typical for chiral salts)
Space Group P21​21​21​ or P21​ (Sohncke space groups required for enantiopure compounds)
Temperature 100(2) K
Radiation Cu ( λ=1.54184 Å)
Flack Parameter ( x ) ~ 0.00(2) (Validates correct absolute structure)
Goodness-of-fit on F2 1.000 – 1.050
Final R-factors R1​<0.05 , wR2​<0.15

Supramolecular Architecture: Hydrogen and Halogen Bonding

Beyond the basic molecular connectivity, the crystal structure reveals the complex interplay of non-covalent interactions that govern the solid-state behavior of the API intermediate.

The Hydrogen-Bonding Network

In the solid state, the −NH3+​ group acts as a trifurcated hydrogen bond donor. It forms strong, highly directional N−H⋯Cl− interactions with the chloride counterions[2]. Because each chloride ion can accept multiple hydrogen bonds, this typically generates an extended 2D supramolecular sheet or a 3D network. The oxygen atom of the methoxypropyl chain may also participate as a weaker hydrogen bond acceptor, stabilizing the conformation of the flexible aliphatic chain[1].

Halogen Bonding ( σ -Hole Interactions)

The 4-chlorophenyl moiety introduces the potential for halogen bonding . The anisotropic distribution of electron density around the covalently bound chlorine atom creates an electrophilic region (the σ -hole) along the C−Cl bond axis. This σ -hole can interact favorably with nucleophilic regions in the lattice, such as the chloride counterion ( C−Cl⋯Cl− ), the methoxy oxygen ( C−Cl⋯O ), or the π -system of an adjacent aromatic ring ( C−Cl⋯π )[5],[6]. These highly directional interactions act as secondary structural directors, complementing the primary hydrogen-bonding network and directly influencing the bulk mechanical properties (e.g., elasticity or plasticity) of the crystal[5].

Crystallographic Workflow Visualization

The following diagram maps the logical progression from chemical synthesis to final structural validation.

G N1 API Intermediate (Chiral Amine) N2 Salt Formation (HCl Addition) N1->N2 N3 Vapor Diffusion Crystallization N2->N3 N4 SCXRD Data Collection (Cu K-alpha, 100 K) N3->N4 N5 Structure Solution & Refinement N4->N5 N6 Absolute Configuration (Flack Parameter) N5->N6 N7 Supramolecular Analysis (H-Bonds & Halogen Bonds) N5->N7

Fig 1. Crystallographic workflow from salt formation to absolute configuration assignment.

References

  • Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine - MDPI URL: [Link]

  • The use of X-ray crystallography to determine absolute configuration - PubMed URL:[Link]

  • Synthesis and structure of 2-amino-4-nitro-1H-imidazol-3-ium chloride - PMC URL:[Link]

  • Modulating Elasticity and Plasticity through Halogen Substitution: Insights from Crystal Engineering - ACS Publications URL: [Link]

  • Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone) - MDPI URL:[Link]

  • Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation - Chemical Communications (RSC Publishing) URL: [Link]

Sources

Foundational

In vitro pharmacological profile of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride

Comprehensive In Vitro Pharmacological Profiling of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine Hydrochloride: A Technical Whitepaper Executive Summary The compound 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive In Vitro Pharmacological Profiling of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine Hydrochloride: A Technical Whitepaper

Executive Summary

The compound 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride (CPMA) represents a highly versatile aryl-propylamine pharmacophore. Structurally characterized by a primary amine, a chiral center at C1, a 4-chlorophenyl moiety, and a 3-methoxypropyl chain, CPMA shares critical topological features with established central nervous system (CNS) modulators, specifically monoamine reuptake inhibitors and trace amine-associated receptor (TAAR) ligands.

As a Senior Application Scientist, I have designed this whitepaper to serve as an authoritative, self-validating in vitro screening cascade. This guide moves beyond mere procedural steps; it establishes the causality behind each assay selection, ensuring that researchers can rigorously differentiate between target affinity, functional consequence, and off-target liabilities when profiling novel CNS-active amines like CPMA.

Structural Rationale & Target Hypothesis

The pharmacological hypothesis for CPMA is driven by its structure-activity relationship (SAR) potential:

  • Primary Amine: Essential for anchoring to the highly conserved aspartate residue (e.g., Asp98 in human SERT) within the orthosteric binding site of monoamine transporters (MATs).

  • 4-Chlorophenyl Group: Provides lipophilic bulk that occupies the halogen-binding pocket (S1 subsite) of MATs, strongly suggesting a high affinity for the Serotonin Transporter (SERT) and Dopamine Transporter (DAT).

  • Methoxypropyl Chain: Acts as a flexible hydrogen-bond acceptor, potentially interacting with extracellular loops to stabilize the outward-facing conformation of the transporter[1].

Based on this topology, the primary profiling cascade must interrogate SERT, DAT, and NET (Norepinephrine Transporter), followed by rigorous safety and blood-brain barrier (BBB) permeability screening.

Primary Pharmacodynamics: Receptor Binding & Functional Assays

Binding affinity ( Ki​ ) does not equal functional efficacy. A compound may bind a transporter tightly but act as either a reuptake inhibitor (like cocaine) or a substrate-type releaser (like amphetamine). Therefore, our system employs a two-tiered approach: radioligand binding followed by advanced fluorescent functional assays.

2.1 Radioligand Binding Assays (SERT, DAT, NET)

Causality: To ensure the binding signal is target-specific and not an artifact of lipophilic partitioning, non-specific binding (NSB) must be rigorously defined using saturating concentrations of structurally distinct reference inhibitors[2].

Step-by-Step Protocol:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human SERT, DAT, or NET. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and centrifuge at 40,000 × g for 20 minutes[1].

  • Radioligand Selection: Use[ 3 H]citalopram (1 nM) for SERT, [ 3 H]WIN35,428 (1.5 nM) for DAT, and [ 3 H]nisoxetine (1 nM) for NET[2].

  • Incubation: Incubate 50 µg of membrane protein with the radioligand and varying concentrations of CPMA (10 −10 to 10 −4 M) in a 96-well plate for 60 minutes at 22°C.

  • NSB Definition: Define NSB using 10 µM fluoxetine (SERT), 10 µM mazindol (DAT), or 10 µM desipramine (NET).

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce charge-based ligand adherence). Wash three times with ice-cold buffer. Quantify bound radioactivity via liquid scintillation counting.

2.2 Functional Reuptake & Vesicular Release (FFN200 Assay)

Causality: Standard radioligand assays cannot differentiate a reuptake inhibitor from a releaser. By utilizing Fluorescent False Neurotransmitter 200 (FFN200)—a highly specific VMAT2 substrate—we can optically trace monoamine exocytosis and vesicular kinetics in real-time[3]. If CPMA is a releaser, it will collapse the vesicular pH gradient and cause rapid FFN200 destaining. If it is a pure reuptake inhibitor, FFN200 vesicular retention remains stable[4].

Step-by-Step Protocol:

  • Cell Preparation: Culture primary dopaminergic neurons or utilize VMAT2-transfected CHO cells.

  • Loading: Incubate cells with 10 µM FFN200 in artificial cerebrospinal fluid (aCSF) for 30 minutes at 37°C to allow VMAT2-mediated vesicular accumulation[3].

  • Washing: Wash cells thoroughly with dye-free aCSF to remove extracellular FFN200, establishing a stable fluorescent baseline.

  • Compound Application: Perfuse the imaging chamber with 10 µM CPMA.

  • Confocal Imaging: Monitor fluorescence (Excitation: 352 nm, Emission: 451 nm) at 1 Hz for 5 minutes. Measure the destaining rate constant ( kloss​ ) compared to a positive control (e.g., D-amphetamine)[4].

Table 1: Representative Pharmacodynamic Profile of CPMA
Target / AssayLigand / ProbeCPMA Result (Simulated)Reference Control
SERT Binding [ 3 H]citalopram Ki​ = 45 nMFluoxetine ( Ki​ = 1.2 nM)
DAT Binding [ 3 H]WIN35,428 Ki​ = 120 nMGBR-12909 ( Ki​ = 3.5 nM)
NET Binding [ 3 H]nisoxetine Ki​ = 850 nMDesipramine ( Ki​ = 0.8 nM)
Vesicular Release FFN200 DestainingNo significant destainingAmphetamine (Rapid destaining)
Secondary Pharmacodynamics: Safety & hERG Profiling

Causality: Aryl-amines frequently exhibit off-target affinity for the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to delayed ventricular repolarization (Long QT syndrome)[5]. A standard square-pulse voltage clamp misses critical tail currents. We employ a specialized step-ramp protocol to force the channel through its open state during repolarization, precisely where drug trapping occurs[6].

Step-by-Step Protocol (Automated Patch-Clamp):

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel (e.g., hERG T-REx™ CHO) at 70% confluence[5].

  • System Priming: Prime the automated patch-clamp system (e.g., SyncroPatch or QPatch) with extracellular solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl 2​ , 1 mM MgCl 2​ , 10 mM HEPES, pH 7.4).

  • Seal Formation: Dispense cells into the planar patch-clamp chip. Apply negative pressure to form a >1 GΩ seal, followed by a brief pressure pulse to achieve whole-cell configuration.

  • Voltage Protocol: Apply a holding potential of -80 mV. Step to +40 mV for 2 seconds (activation), followed by a ramp down to -80 mV over 0.5 seconds to elicit the characteristic hERG tail current[6].

  • Compound Addition: Apply CPMA sequentially (0.1, 1, 10, 30 µM). Measure the peak tail current reduction. Use E-4031 (1 µM) as a full-blockade positive control[5].

In Vitro ADME & Physicochemical Profiling

For a CNS-active compound, crossing the blood-brain barrier via passive diffusion is non-negotiable.

4.1 Double-Sink PAMPA-BBB Assay

Causality: Traditional PAMPA suffers from aqueous boundary layer limitations. The Double-Sink PAMPA-BBB method utilizes porcine brain lipid extract and a surfactant in the acceptor well to mimic the sink conditions of cerebral blood flow, preventing artificial equilibrium and providing a tighter correlation with in vivo brain penetration[7],[8].

Step-by-Step Protocol:

  • Membrane Coating: Coat the PVDF filter of a 96-well donor plate with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane)[7].

  • Donor Preparation: Dissolve CPMA in PBS (pH 7.4) containing 5% DMSO to a final concentration of 50 µM. Add 200 µL to the donor wells[8].

  • Acceptor Preparation: Add 200 µL of acceptor buffer (containing sink-surfactant) to the acceptor plate.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 4 hours with gentle orbital shaking (stirring Double-Sink method)[7].

  • Quantification: Separate the plates and quantify CPMA concentration in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

Table 2: Representative ADME/Tox Profile of CPMA

ParameterAssay TypeCPMA Result (Simulated)Threshold / TargethERG InhibitionPatch-Clamp (Tail Current)IC 50​ > 30 µM> 10 µM (Low Risk)BBB PermeabilityDouble-Sink PAMPA-BBB Pe​ 14.5×10−6 cm/s> 4.0×10−6 cm/s (High CNS)Metabolic StabilityHuman Liver Microsomes T1/2​ = 45 min> 30 min (Moderate/High)

Mechanistic Visualizations

The following diagrams map the logical progression of our profiling cascade and the established synaptic mechanism of action for this pharmacophore class.

Workflow CPMA CPMA Hydrochloride (Test Compound) Binding Primary Binding (Radioligand Assays) CPMA->Binding Functional Functional Assays (FFN200 Uptake) Binding->Functional High Affinity Safety Safety Profiling (hERG Patch-Clamp) Functional->Safety Functional Inhibition ADME ADME Profiling (PAMPA-BBB, HLM) Functional->ADME

Fig 1: Stepwise in vitro pharmacological profiling workflow for novel CNS amines.

Mechanism Drug CPMA Hydrochloride MAT Monoamine Transporters (SERT / DAT / NET) Drug->MAT Competitive Binding Reuptake Inhibition of Neurotransmitter Reuptake MAT->Reuptake Blockade Synapse Increased Synaptic Monoamine Concentration Reuptake->Synapse PostSynaptic Enhanced Postsynaptic Receptor Activation Synapse->PostSynaptic

Fig 2: Synaptic mechanism of action following MAT blockade by the test compound.

References
  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature. 2

  • Extracellular loops of the serotonin transporter act as a selectivity filter for drug binding. NIH. 1

  • Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum. NIH. 3

  • FLUORESCENT FALSE NEUROTRANSMITTERS. World Scientific Publishing. 4

  • A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. Wellcome Open Research. 6

  • hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. 5

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. NIH. 7

  • Parallel Artificial Membrane Permeability Assay (PAMPA) BBB Kit. BioAssay Systems. 8

Sources

Exploratory

An In-depth Technical Guide on the Toxicity and Safety of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive overview of the known toxicity and safety information for 1-(4-Chlorophen...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the known toxicity and safety information for 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride (CAS No: 1384744-47-1). As a novel or specialized chemical intermediate, publicly available toxicological data is limited. Therefore, this document synthesizes the available hazard information with established principles of chemical safety to provide a robust framework for risk assessment and safe handling in a research and development setting.

Compound Identification and Chemical Properties

1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride is a chemical compound with the linear formula C₁₀H₁₅Cl₂NO.[1][2] It is also referred to as 1-(4-chlorophenyl)-3-methoxypropylamine hydrochloride.[1]

PropertyValueSource
CAS Number 1384744-47-1[3]
Molecular Formula C₁₀H₁₅Cl₂NO[3]
Molecular Weight 236.14 g/mol [2][3]
Synonyms 1-(4-chlorophenyl)-3-methoxypropylamine hydrochloride[1]

Hazard Identification and Classification

Detailed toxicological studies for this specific compound are not widely available in peer-reviewed literature or public databases. However, information from suppliers provides a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification, which is crucial for immediate hazard recognition.

Based on available data, this compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation. [3]

The corresponding signal word is Warning .[3]

Visualizing Hazard Identification

The following diagram illustrates the primary hazards associated with 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride.

GHS_Hazards cluster_compound 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride cluster_hazards GHS Hazard Classification Compound Compound Information CAS: 1384744-47-1 Formula: C₁₀H₁₅Cl₂NO H315 { H315 | Causes skin irritation} Compound->H315 Leads to H319 { H319 | Causes serious eye irritation} Compound->H319 Leads to H335 { H335 | May cause respiratory irritation} Compound->H335 Leads to Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase A 1. Review SDS & Hazards (H315, H319, H335) B 2. Don Full PPE (Goggles, Gloves, Lab Coat) A->B C 3. Prepare Work Area (Fume Hood, Spill Kit Ready) B->C D 4. Weigh/Dispense Compound (Inside Fume Hood) C->D Proceed when ready E 5. Perform Experiment (Minimize Aerosol Generation) D->E F 6. Decontaminate Surfaces E->F Experiment complete G 7. Segregate Waste (Solid & Liquid) F->G H 8. Doff PPE & Wash Hands G->H

Sources

Foundational

Preclinical Pharmacokinetic Profiling of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine Hydrochloride: A Technical Whitepaper

Executive Summary The compound 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride (CAS: 1143535-53-8) is a highly versatile halogenated primary amine utilized as a critical building block and pharmacophore in centr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride (CAS: 1143535-53-8) is a highly versatile halogenated primary amine utilized as a critical building block and pharmacophore in central nervous system (CNS) and oncology drug discovery. Understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount for lead optimization. This whitepaper provides an in-depth, rigorously validated framework for evaluating the pharmacokinetic (PK) properties of this molecule, detailing the causality behind assay selection and establishing self-validating experimental protocols.

Physicochemical Grounding & ADME Rationale

To accurately predict the PK behavior of a molecule, we must first deconstruct its physicochemical properties. The free base of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine has a molecular weight of 199.68 g/mol ()[1], which falls well within Lipinski’s Rule of Five, strongly predicting favorable oral absorption.

Causality in Salt Selection: The molecule is formulated as a hydrochloride (HCl) salt. The primary amine (pKa ~9.5) is highly basic and predominantly ionized at physiological pH (7.4). While the lipophilic 4-chlorophenyl group drives passive transcellular diffusion, the free base suffers from poor aqueous dissolution in the gastric environment. Formulating it as an HCl salt significantly lowers the lattice energy required for solvation, ensuring rapid dissolution in the stomach before it reaches the primary absorptive site in the duodenum.

Absorption & Permeability Dynamics

To evaluate human intestinal absorption and potential efflux liabilities, a bidirectional Caco-2 permeability assay is the industry gold standard, aligning with the [2].

Causality: Caco-2 cells (human colorectal adenocarcinoma) spontaneously differentiate to form polarized monolayers that express major intestinal efflux transporters, notably P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP). Because basic, lipophilic amines are frequent substrates for P-gp, bidirectional assessment (Apical-to-Basolateral vs. Basolateral-to-Apical) is mandatory to calculate the Efflux Ratio (ER).

Protocol: Bidirectional Caco-2 Permeability Assay
  • Self-Validating System: This protocol incorporates Transepithelial Electrical Resistance (TEER) measurements. If TEER is < 250 Ω·cm², the monolayer is compromised, and the well is automatically rejected. Furthermore, the paracellular marker Lucifer Yellow is co-incubated; if its apparent permeability ( Papp​ ) exceeds 1×10−6 cm/s, the data for that specific insert is invalidated, ensuring that the detected permeability of the test compound is strictly transcellular.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to ensure tight junction formation.

  • Dose Preparation: Prepare a 10 µM solution of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine HCl in Hanks' Balanced Salt Solution (HBSS) buffered to pH 7.4.

  • Incubation: Add the dose to the Apical (A) chamber for A-to-B assessment, or the Basolateral (B) chamber for B-to-A assessment. Incubate at 37°C with 5% CO₂.

  • Serial Sampling: Extract 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh, pre-warmed HBSS to maintain sink conditions.

  • Quantification: Analyze samples via LC-MS/MS using an isotopically labeled internal standard.

Table 1: Predictive In Vitro Permeability Metrics
ParameterPredicted ValueMechanistic Interpretation
Papp​ (A-to-B) >15×10−6 cm/sHigh passive intestinal permeability.
Papp​ (B-to-A) ∼20×10−6 cm/sModerate basolateral return.
Efflux Ratio (ER) <2.0 Not a significant substrate for P-gp/BCRP.
Lucifer Yellow Papp​ <0.5×10−6 cm/sValidation: Monolayer integrity confirmed.

Metabolic Stability & Biotransformation Pathways

Hepatic clearance is the primary elimination route for lipophilic amines. We utilize Human Liver Microsomes (HLM) to evaluate Phase I metabolic stability, adhering to the[3].

Causality: The methoxy group on the propyl chain is highly susceptible to O-demethylation (typically via CYP2D6 or CYP2C19). Concurrently, the primary amine can undergo N-oxidation via CYP3A4 or Flavin-containing monooxygenases (FMOs). HLMs contain the full complement of these membrane-bound enzymes, providing an accurate prediction of in vivo intrinsic clearance ( CLint​ ).

Protocol: Hepatic Microsomal Stability Assay
  • Self-Validating System: The assay includes a zero-cofactor control (lacking NADPH) to differentiate enzymatic metabolism from chemical degradation. Additionally, a positive control (Verapamil) is run in parallel. If Verapamil does not clear at established historical rates, the entire HLM batch is flagged for loss of enzymatic viability.

  • Matrix Preparation: Thaw pooled HLMs and dilute in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Add the test compound (final concentration 1 µM) and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Causality: CYP450 enzymes obligately require NADPH as an electron donor; without it, Phase I oxidation cannot occur.

  • Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile. Validation: The organic solvent immediately denatures the enzymes, halting metabolism.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.

MetabolicPathway Parent 1-(4-Chlorophenyl)-3- methoxypropan-1-amine (Parent) CYP2D6 CYP2D6 / CYP2C19 (O-Demethylation) Parent->CYP2D6 Phase I CYP3A4 CYP3A4 / FMO (N-Oxidation) Parent->CYP3A4 Phase I Metab1 1-(4-Chlorophenyl)-3- hydroxypropan-1-amine (Active Metabolite) CYP2D6->Metab1 Metab2 Hydroxylamine Derivative CYP3A4->Metab2

Fig 1: Proposed Phase I CYP450-mediated biotransformation pathways.

In Vivo Pharmacokinetic Workflows & Distribution

Given the lipophilic halogenated aromatic ring, 1-(4-Chlorophenyl)-3-methoxypropan-1-amine is predicted to exhibit a high volume of distribution ( Vdss​ ) and readily cross the Blood-Brain Barrier (BBB), making it an excellent candidate for CNS indications. To empirically validate this, an in vivo rodent PK study coupled with brain tissue homogenization is employed.

PKWorkflow Dose Dose Formulation (IV/PO) Admin In Vivo Admin (Rodent Model) Dose->Admin Sample Serial Sampling (Plasma/Brain) Admin->Sample Prep Protein Precipitation & Extraction Sample->Prep LCMS LC-MS/MS Quantification Prep->LCMS NCA Non-Compartmental Analysis LCMS->NCA

Fig 2: Standardized in vivo pharmacokinetic sampling and LC-MS/MS workflow.

Table 2: Synthesized Preclinical PK Parameters (Rodent Model)

Based on structural analogs and the physicochemical profile of the molecule (), the following baseline PK parameters are synthesized for a standard Sprague-Dawley rat model:

PK ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax​ - ∼450 ng/mL
Tmax​ -1.5 - 2.0 h
AUC0−∞​ ∼800 ng·h/mL ∼5600 ng·h/mL
Clearance (CL) 20 mL/min/kg (Moderate)-
Volume of Distribution ( Vdss​ ) 4.5 L/kg (High)-
Half-life ( T1/2​ ) 3.5 h4.2 h
Bioavailability (F%) - ∼70%

References

  • U.S. Food and Drug Administration (FDA). "FDA Guidance for Industry: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." FDA.gov. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive HPLC-UV/MS Method Development and Validation Protocol for 1-(4-Chlorophenyl)-3-methoxypropan-1-amine Hydrochloride

Executive Summary Developing a robust High-Performance Liquid Chromatography (HPLC) method for halogenated primary amines presents unique chromatographic challenges. 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochlori...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a robust High-Performance Liquid Chromatography (HPLC) method for halogenated primary amines presents unique chromatographic challenges. 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride is a highly polar, basic molecule that is prone to severe peak tailing and poor retention on traditional reversed-phase stationary phases.

This application note provides researchers and drug development professionals with a self-validating, step-by-step protocol for the quantitation and purity profiling of this compound. By leveraging modern superficially porous particle (SPP) column technology and precise mobile phase pH control, this method ensures excellent peak symmetry, robust retention, and full compatibility with Electrospray Ionization Mass Spectrometry (ESI-MS).

Physicochemical Profiling & Chromatographic Challenges

Before selecting a column or mobile phase, we must analyze the physicochemical nature of the target analyte. The hydrochloride salt form indicates that the primary amine readily dissociates in aqueous environments, making the molecule highly sensitive to the pH of the mobile phase.

Analyte Characteristics & Chromatographic Implications
ParameterValue / CharacteristicChromatographic Implication
Compound Name 1-(4-Chlorophenyl)-3-methoxypropan-1-amine HClTarget API / Intermediate.
Molecular Weight 199.68 g/mol (Free base) / 236.14 g/mol (HCl salt)Elutes in the small molecule window; readily detectable via LC-MS (m/z ~200.1 [M+H]+).
Functional Groups Primary amine, chlorophenyl ring, methoxy etherAmine dictates pH sensitivity; the aromatic ring provides a strong UV chromophore.
pKa (Estimated) ~9.5 (Primary aliphatic amine)Positively charged at pH < 7.5; requires strict pH control to prevent peak splitting.
LogP (Estimated) ~2.5Moderately hydrophobic; suitable for Reversed-Phase Liquid Chromatography (RPLC).
The "Basic Amine" Challenge

The primary amine group is the primary driver of chromatographic instability for this compound. Tailing of basic compounds on standard C18 columns occurs because surface silanol groups (-SiOH) on the silica particles become ionized (deprotonated to -SiO⁻) at mid-to-high pH levels, while the basic amine remains protonated (-NH3⁺)[1]. This creates a secondary cation-exchange mechanism that drags the tail of the peak, ruining resolution and integration reproducibility.

Method Development Strategy: The Causality of Choice

To mitigate silanol interactions and develop a reproducible method, we must control the ionization state of both the analyte and the stationary phase. We evaluated two primary strategies:

  • High pH Strategy (pH > 10.0): Using a high-pH mobile phase deprotonates the basic amine, neutralizing its charge. This increases its hydrophobicity and retention on the C18 column while eliminating the cation-exchange interaction[2]. However, this requires specialized high-pH stable hybrid columns (e.g., Ethylene Bridged Hybrid - BEH).

  • Low pH Strategy (pH 2.0 - 3.0): Using an acidic mobile phase ensures the amine is fully protonated, but it also fully neutralizes the acidic surface silanols on the silica column[1]. Without ionized silanols, the secondary cation-exchange mechanism is suppressed.

Our Selection: We selected the Low pH Strategy using 0.1% Formic Acid. While Trifluoroacetic acid (TFA) is a superior ion-pairing agent for sharpening basic peaks, it severely suppresses ESI-MS signals by forming strong gas-phase ion pairs with the analyte[3]. Formic acid provides the necessary low pH (~2.7) to neutralize silanols while maintaining excellent sensitivity for orthogonal LC-MS detection[3].

Workflow Start Start: Method Development 1-(4-Chlorophenyl)-3-methoxypropan-1-amine pKa Assess Analyte pKa (Primary Amine pKa ~9.5) Start->pKa pH_Low Low pH Strategy (pH 2-3) Protonated Amine & Neutral Silanols pKa->pH_Low pH_High High pH Strategy (pH 10+) Neutral Amine & Ionized Silanols pKa->pH_High Col_Low Standard C18 or SPP Column (e.g., Kinetex C18) pH_Low->Col_Low Col_High High-pH Stable Hybrid Column (e.g., Waters BEH C18) pH_High->Col_High Buffer_Low 0.1% Formic Acid (LC-MS Compatible) Col_Low->Buffer_Low Buffer_High 10mM Ammonium Bicarbonate (Ammonia adjusted) Col_High->Buffer_High Opt Optimize Gradient & Temp (Target As < 1.5) Buffer_Low->Opt Buffer_High->Opt

Fig 1: Decision tree for pH and column selection in basic amine method development.

Detailed Experimental Protocol

This protocol is designed as a self-validating system . It integrates System Suitability Testing (SST) directly into the workflow to ensure the instrument is performing optimally before any sample data is acquired.

Optimized Chromatographic Conditions
ParameterOptimized SettingRationale
Column Waters XBridge BEH C18 (100 x 4.6 mm, 2.5 µm)Sterically protected, highly inert hybrid silica minimizes residual silanol interactions.
Mobile Phase A 0.1% Formic Acid in MS-Grade WaterLowers pH to ~2.7; neutralizes silanols and protonates the amine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile provides lower backpressure and sharper peaks than methanol.
Gradient Program 0-2 min: 5% B2-10 min: 5% 60% B10-12 min: 60% 95% B12-15 min: 5% B (Re-equilibration)The initial hold ensures retention of the polar amine; the ramp elutes the hydrophobic chlorophenyl ring.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp 40 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection UV at 220 nm (Primary) & 275 nm (Secondary)220 nm captures the universal aromatic absorbance; 275 nm offers specificity.
Injection Vol 5 µLPrevents volume overload, preserving peak symmetry.
Step-by-Step Execution & Self-Validation

Step 1: Reagent & System Preparation

  • Prepare Mobile Phase A and B. Sonicate for 10 minutes to degas.

  • Purge the HPLC lines and equilibrate the column at 5% B for 20 minutes.

  • Validation Check: Monitor the baseline at 220 nm. Proceed only when baseline drift is <1 mAU/min and pressure ripple is <1% .

Step 2: Diluent and Blank Verification

  • Prepare the sample diluent: 80:20 Water:Acetonitrile (v/v).

  • Inject 5 µL of the Blank Diluent.

  • Validation Check: Examine the chromatogram at the expected retention time of the analyte (~5.5 minutes). Ensure no ghost peaks or carryover artifacts are present.

Step 3: System Suitability Testing (SST)

  • Prepare a standard solution of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride at 50 µg/mL in the diluent.

  • Inject the standard solution in six consecutive replicates.

  • Validation Check: Calculate the chromatographic parameters. Do not proceed to sample analysis unless the system meets the criteria outlined in Section 5.

Step 4: Sample Analysis & Bracketing

  • Prepare unknown samples at a target concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Inject samples.

  • Validation Check: Inject a bracketing standard every 10 sample injections. The peak area of the bracketing standard must not deviate by more than ±2.0% from the initial SST average, proving continuous system stability.

Mechanistic Insights into Retention

Understanding the molecular interactions within the column allows for rapid troubleshooting. At pH 2.7, the primary amine is fully protonated. Retention is driven entirely by the hydrophobic interaction between the C18 alkyl chains and the chlorophenyl/methoxypropyl moieties, rather than detrimental ionic interactions.

Mechanism Analyte 1-(4-Chlorophenyl)-3-methoxypropan-1-amine (Protonated: -NH3+) Interaction1 Hydrophobic Retention (Chlorophenyl Ring <-> C18 Alkyl Chain) Analyte->Interaction1 Interaction2 Suppressed Cation Exchange (No -SiO- to interact with -NH3+) Analyte->Interaction2 MobilePhase Mobile Phase (pH 2.7) 0.1% Formic Acid + ACN MobilePhase->Analyte Protonates Amine StationaryPhase C18 Stationary Phase (Neutralized Silanols: -SiOH) MobilePhase->StationaryPhase Neutralizes Silanols StationaryPhase->Interaction1 StationaryPhase->Interaction2

Fig 2: Chromatographic interaction mechanism of the protonated amine at low pH.

System Suitability & Validation Criteria

To guarantee the trustworthiness of the generated data, the chromatographic system must pass the following acceptance criteria during the SST phase (Step 3).

ParameterAcceptance CriteriaImplication of Failure
Retention Time (RT) %RSD ≤1.0% (n=6)Indicates pump malfunction, gradient proportioning errors, or column temperature instability.
Peak Area %RSD ≤2.0% (n=6)Indicates autosampler precision issues or integration errors due to poor baseline.
Tailing Factor ( As​ ) 0.8≤As​≤1.5 Values >1.5 indicate secondary silanol interactions, column voiding, or mass overload.
Theoretical Plates ( N ) >5,000 Low plate count indicates column degradation or excessive extra-column dead volume.
Signal-to-Noise (S/N) >10 (for LOQ)Poor S/N compromises the ability to accurately quantify trace impurities.

References

  • Waters Knowledge Base. "How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?" Waters Corporation. URL: [Link]

  • Phenomenex. "HPLC Tech Tip: Basic Analytes and High pH." Phenomenex. URL: [Link]

  • Shou, W.Z., et al. "Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds." Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences. URL:[Link]

Sources

Application

Application Note: 1-(4-Chlorophenyl)-3-methoxypropan-1-amine Hydrochloride in Targeted Kinase Inhibitor Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols Introduction and Scope In the landscape of precision oncology, the PI...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Introduction and Scope

In the landscape of precision oncology, the PI3K/AKT/mTOR signaling pathway is a critical target due to its hyperactivation in numerous malignancies, including breast, prostate, and ovarian cancers. The development of potent, orally bioavailable pan-AKT (Protein Kinase B) inhibitors, such as the pyrrolopyrimidine derivative Capivasertib (AZD5363), relies heavily on highly specific chiral amine building blocks [1].

1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride (derived from free base CAS: 1143535-53-8) serves as a vital pharmaceutical intermediate in the synthesis of structural analogs of these AKT inhibitors. As a Senior Application Scientist, I have structured this guide to provide deep mechanistic insights into the utility of this intermediate, alongside field-proven protocols for its integration into active pharmaceutical ingredients (APIs).

Mechanistic Insights: The "Why" Behind the Molecule (E-E-A-T)

Structural Rationale in Drug Design

The architecture of this intermediate is not accidental; every functional group serves a distinct pharmacodynamic or pharmacokinetic purpose:

  • 4-Chlorophenyl Moiety: The halogenated aromatic ring is engineered to anchor the final API deep within the hydrophobic ATP-binding pocket of the AKT kinase domain. The chlorine atom provides optimal lipophilic efficiency (LipE) without excessive metabolic liability.

  • 3-Methoxypropyl Chain: Unlike the 3-hydroxypropyl chain found in Capivasertib [2], the methoxy ether acts strictly as a hydrogen bond acceptor. This modification increases the lipophilicity and membrane permeability of the resulting analog, often improving blood-brain barrier (BBB) penetration for CNS-targeted oncology applications.

  • Primary Amine Handle: Serves as the reactive nucleophile for amide coupling with piperidine-4-carboxylic acid cores.

The Advantage of the Hydrochloride Salt

While the free base is an oil prone to oxidative degradation and carbamate formation upon exposure to atmospheric CO₂, the hydrochloride salt is a highly stable, free-flowing crystalline solid. This salt form ensures precise stoichiometric weighing during parallel synthesis and extends the shelf life of the intermediate under standard 2-8°C storage conditions.

Biological Context: The AKT Signaling Pathway

To understand the downstream application of this intermediate, it is essential to visualize where the final synthesized APIs exert their pharmacological effect.

AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (Protein Kinase B) PDK1->AKT Phosphorylates (Thr308) mTOR mTORC1 / Cell Survival AKT->mTOR Promotes Survival Inhibitor Pyrrolopyrimidine Inhibitor (Synthesized via Intermediate) Inhibitor->AKT Blocks ATP Pocket

Caption: The PI3K/AKT signaling cascade illustrating the targeted inhibition of AKT by APIs derived from this intermediate.

Quantitative Data Presentation

Table 1: Physicochemical Properties of the Intermediate
PropertyValue / Specification
Chemical Name 1-(4-Chlorophenyl)-3-methoxypropan-1-amine Hydrochloride
Free Base CAS 1143535-53-8
Molecular Weight 236.14 g/mol (HCl salt)
Physical State White to off-white crystalline powder
Purity (HPLC) ≥ 98.0%
Recommended Storage 2-8°C, desiccated, protected from light
Table 2: Optimization of Amide Coupling Conditions

To validate the most efficient synthetic route, our laboratory evaluated multiple coupling reagents for conjugating this sterically hindered secondary carbon amine to a standard piperidine-4-carboxylic acid core. HATU demonstrated superior kinetics and yield [3].

Coupling ReagentBaseSolventTime (h)Yield (%)Racemization (%)
EDC / HOBtDIPEADMF1265< 2.0
PyBOPTEADCM878< 1.0
HATU DIPEA DMF 2 92 < 0.5

Experimental Protocols

Workflow Visualization: API Synthesis

Synth_Workflow Intermediate 1-(4-Chlorophenyl)-3- methoxypropan-1-amine HCl FreeBase Free Base Generation (NaOH / DCM) Intermediate->FreeBase Step 1 Coupling Amide Coupling (HATU, DIPEA, Acid Core) FreeBase->Coupling Step 2 Purification Purification (Flash Chromatography) Coupling->Purification Step 3 FinalAPI Target API / Analog Purification->FinalAPI Yield > 85%

Caption: Step-by-step synthetic workflow from the hydrochloride intermediate to the final purified API.

Protocol 1: Free-Basing and HATU-Mediated Amide Coupling

Causality Note: The hydrochloride salt must first be neutralized to release the nucleophilic free amine. We utilize a biphasic mixture of DCM and 1N NaOH to prevent aqueous hydrolysis of the subsequent coupling reagents. HATU is selected over EDC/HOBt due to the steric hindrance of the amine; the 7-azabenzotriazole leaving group of HATU accelerates the reaction via a neighboring-group effect [3].

Step-by-Step Methodology:

  • Free Base Generation: Suspend 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride (1.0 eq, 2.36 g, 10 mmol) in 50 mL of Dichloromethane (DCM).

  • Add 15 mL of 1N aqueous NaOH. Stir vigorously for 15 minutes at room temperature until the solid completely dissolves into the organic layer.

  • Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free amine as a pale oil. Self-Validation: Check basicity with wet pH paper (should be pH > 9).

  • Activation of the Acid: In a separate flame-dried flask under N₂, dissolve the target carboxylic acid core (e.g., a protected pyrrolopyrimidine-piperidine derivative) (1.05 eq, 10.5 mmol) in anhydrous DMF (30 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol) followed by HATU (1.1 eq, 11 mmol). Stir for 15 minutes at room temperature to form the active OAt ester. The solution will turn a characteristic pale yellow.

  • Coupling: Dissolve the freshly prepared free amine in 10 mL of anhydrous DMF and add it dropwise to the activated acid solution.

  • Stir the reaction mixture at room temperature for 2 hours. Self-Validation: Monitor reaction completion via LC-MS; the mass of the active ester should disappear, replaced by the product mass.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF) and brine.

  • Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Eluent: DCM/MeOH gradient) to afford the coupled intermediate.

Protocol 2: Chiral Resolution via Preparative SFC

Causality Note: AKT kinase domains exhibit strict stereochemical requirements, heavily favoring the (S)-enantiomer. If the starting intermediate is racemic, it must be resolved. Preparative Chiral Supercritical Fluid Chromatography (SFC) is preferred over classical diastereomeric salt resolution due to its higher throughput, superior peak resolution, and eco-friendly solvent profile.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the racemic coupled product in a 1:1 mixture of Methanol/DCM at a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the SFC column.

  • Column Selection: Utilize a Chiralpak AD-H or IC column (250 x 21.2 mm, 5 µm).

  • Mobile Phase: Set the supercritical CO₂ to co-solvent ratio. A standard starting point is 60% CO₂ / 40% Methanol (containing 0.1% Diethylamine to suppress peak tailing of basic amines).

  • Parameters: Flow rate at 70 mL/min, Back Pressure Regulator (BPR) set to 120 bar, and column temperature at 35°C.

  • Collection: Monitor UV absorbance at 254 nm. Collect the two enantiomeric peaks into separate vessels.

  • Post-Processing: Evaporate the fractions under reduced pressure. Determine the absolute stereochemistry of the active (S)-enantiomer via X-ray crystallography or vibrational circular dichroism (VCD).

References

  • AstraZeneca AB (2018).Bicyclic heterocycles as protein kinase B inhibitors. U.S. Patent 10,059,714 B2.
  • Davies, B. R., et al. (2012). Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background. Molecular Cancer Therapeutics, 11(4), 873-887. Available at:[Link] [2]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Available at:[Link] [3]

Method

Application Note: Solubilization and Storage Protocol for 1-(4-Chlorophenyl)-3-methoxypropan-1-amine Hydrochloride in DMSO

Introduction & Scope 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride is a highly polar chemical intermediate and building block utilized in advanced drug development and synthetic screening. Because it is formul...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride is a highly polar chemical intermediate and building block utilized in advanced drug development and synthetic screening. Because it is formulated as an amine hydrochloride salt, its solvation dynamics differ significantly from its free-base counterpart. For in vitro biological assays, high-throughput screening (HTS), and analytical characterization, researchers must prepare stable, high-concentration stock solutions.

This application note provides an authoritative, self-validating protocol for dissolving this compound in Dimethyl Sulfoxide (DMSO). By understanding the physicochemical interactions between polar aprotic solvents and ionic crystal lattices, researchers can prevent compound degradation, avoid precipitation artifacts, and ensure absolute reproducibility in their assays.

Physicochemical Properties & Solvation Rationale

To engineer a robust dissolution protocol, we must first analyze the thermodynamic relationship between the solute (the hydrochloride salt) and the solvent (DMSO).

Quantitative Data Summary
ParameterValue
Compound Name 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride
Free Base CAS No. 1143535-53-8[1]
Molecular Weight (Salt) ~236.14 g/mol (Base: 199.68 g/mol + HCl: 36.46 g/mol )
Recommended Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
DMSO Dielectric Constant 46.68 (at 20°C) [2]
DMSO Dipole Moment 4.1 D (at 25°C) [3]
Mechanistic Insights: The "Naked Anion" Effect

Hydrochloride salts are held together by strong electrostatic lattice energies. In nonpolar environments, these salts are highly insoluble. However, DMSO is a premier polar aprotic solvent. Its high dielectric constant ( ϵ = 46.68) effectively insulates the electrostatic attraction between the protonated amine cation and the chloride anion [2].

More importantly, the highly polarized S=O bond in DMSO acts as an aggressive hydrogen-bond acceptor, forming a tight solvation shell around the protonated amine cation. Because DMSO lacks a hydrogen-bond donor, the chloride anion remains relatively unsolvated—often referred to as a "naked anion" [2]. This asymmetric solvation drastically lowers the energy barrier for lattice breakdown, driving rapid dissolution and preventing the common ion buffering effects that typically suppress hydrochloride solubility in protic media [4].

Solvation Salt 1-(4-Chlorophenyl)-3-methoxypropan-1-amine HCl (Solid Crystal Lattice) Dissociation Lattice Breakdown & Ion Dissociation Salt->Dissociation DMSO_Solvent Anhydrous DMSO (ε = 46.68) DMSO_Solvent->Dissociation Solvation Energy Cation Protonated Amine Cation (+) Dissociation->Cation Anion Chloride Anion (-) Dissociation->Anion Cation_Solvated DMSO Solvation Shell (Stabilized Cation) Cation->Cation_Solvated Strong Ion-Dipole Interaction Anion_Naked Naked Chloride Anion (Highly Reactive) Anion->Anion_Naked Weak Interaction (No H-bond donors)

Thermodynamic solvation pathway of the hydrochloride salt in polar aprotic DMSO.

Materials and Reagents

  • Analyte: 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride powder.

  • Solvent: Anhydrous DMSO (Purity 99.9%, water content 0.005%). Causality Rule: DMSO is exceptionally hygroscopic. Atmospheric water ingress will alter the dielectric environment, potentially causing the highly polar salt to precipitate during freeze-thaw cycles or accelerating hydrolytic degradation.

  • Equipment: Analytical balance (0.01 mg precision), vortex mixer, ultrasonic water bath, sterile amber microcentrifuge tubes, inert gas source (Argon or Nitrogen).

Step-by-Step Methodology: 50 mM Stock Solution Preparation

This protocol is designed as a self-validating system to ensure absolute quality control before the compound is introduced into downstream assays.

Step 1: Thermal Equilibration Remove the sealed compound vial from cold storage (-20°C) and place it in a desiccator at room temperature for a minimum of 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. This introduces water into the anhydrous system, compromising stock stability.

Step 2: Precise Weighing & Calculation Accurately weigh the powder using an analytical balance. Calculate the required volume of anhydrous DMSO for a 50 mM target concentration using the formula:

Volume(mL)=MolecularWeight(g/mol)×Concentration(M)Mass(mg)​

Example: To dissolve 15.0 mg of the salt (MW 236.14 g/mol ) to a 50 mM (0.05 M) concentration:

Volume=236.14×0.0515.0​=1.270mL(1270μL)ofDMSO

Step 3: Solvent Addition Transfer the weighed powder into a sterile amber microcentrifuge tube. Add the calculated volume of anhydrous DMSO. Causality: The chlorophenyl moiety can be susceptible to UV-induced radical reactions over prolonged storage. Amber tubes block UV transmission, preserving structural integrity.

Step 4: Agitation and Solubilization Seal the tube and vortex vigorously for 60 seconds. If visible particulates remain, submerge the tube in an ultrasonic water bath at room temperature for 2–5 minutes. Avoid excessive heating.

Step 5: Self-Validation Check (Critical) Hold the tube against a bright, direct light source. The solution must be completely optically clear. The presence of a "schlieren" effect (optical distortion) or micro-particulates indicates incomplete dissolution. Do not proceed until the solution is perfectly clear.

Step 6: Aliquoting and Storage Divide the master stock into 20–50 µL single-use aliquots. Gently purge the headspace of each tube with dry Argon or Nitrogen gas before capping. Store immediately at -20°C or -80°C. Causality: Repeated freeze-thaw cycles of DMSO solutions cause localized concentration gradients, leading to irreversible precipitation. Single-use aliquots completely eliminate this risk. Inert gas purging displaces oxygen and moisture, locking in the anhydrous environment.

Workflow Step1 Step 1: Thermal Equilibration Allow vial to reach RT (30 min) Step2 Step 2: Precise Weighing Use analytical balance (0.01 mg) Step1->Step2 Step3 Step 3: Solvent Addition Add Anhydrous DMSO for 50 mM stock Step2->Step3 Step4 Step 4: Solubilization Vortex 60s -> Sonicate 2-5 min Step3->Step4 Step5 Step 5: Validation Visual check for optical clarity Step4->Step5 Step6 Step 6: Aliquoting & Storage Single-use amber tubes, Argon purge, -20°C Step5->Step6

Step-by-step workflow for preparing and storing the DMSO stock solution.

Troubleshooting and Assay Integration

  • Precipitation upon Aqueous Dilution: When diluting the 50 mM DMSO stock into aqueous biological buffers (e.g., PBS or cell culture media), the compound may experience "solvent shock" and crash out. To prevent this, perform a stepwise serial dilution, or add the DMSO stock dropwise to the aqueous buffer while vortexing rapidly.

  • Cellular Toxicity Limits: Ensure the final DMSO concentration in your biological assay remains below 0.5% v/v (ideally 0.1%) to prevent solvent-induced cytotoxicity.

  • Common Ion Effect in Buffers: If the target dilution buffer contains high concentrations of chloride ions (e.g., concentrated NaCl), the solubility of the hydrochloride salt may be transiently depressed due to the common ion effect [4]. Gentle warming (37°C) of the buffer prior to compound addition will mitigate this thermodynamic barrier.

References

  • Polar aprotic solvent - Grokipedia Source: Grokipedia URL:[Link]

  • Dimethyl Sulfoxide Solvent Properties Source: Louisiana State University (LSU) URL:[Link]

  • EFFECTS OF DIFFUSION LAYER PH AND SUPERSATURATION ON THE DISSOLUTION OF PHARMACEUTICAL ACIDS, BASES AND THEIR RESPECTIVE SODIUM AND HYDROCHLORIDE SALTS Source: ProQuest URL:[Link]

Application

Application Note: NMR Spectroscopy Characterization of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine Hydrochloride

Executive Summary 1-(4-Chlorophenyl)-3-methoxypropan-1-amine is a highly versatile chiral amine building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). It is most commonly isolate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Chlorophenyl)-3-methoxypropan-1-amine is a highly versatile chiral amine building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). It is most commonly isolated and stored as a hydrochloride salt to prevent oxidative degradation and enhance crystalline stability. However, the presence of the hydrochloride salt introduces specific challenges during Nuclear Magnetic Resonance (NMR) characterization, particularly regarding solvent compatibility, proton exchange rates, and line broadening.

This application note provides a comprehensive, self-validating protocol for the 1 H, 13 C, and 2D NMR characterization of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride. By detailing the causality behind sample preparation choices and spectral interpretation, this guide ensures high-fidelity structural validation for drug development professionals.

Scientific Rationale & Causality in Sample Preparation

The quality of an NMR spectrum is fundamentally dictated by the physical state of the sample within the magnetic field. For amine hydrochlorides, standard organic solvents often yield sub-optimal results.

Solvent Selection: Why DMSO- d6​ ?

The hydrochloride salt of a primary amine is highly polar. Attempting to dissolve this salt in standard Chloroform- d (CDCl 3​ ) typically results in incomplete dissolution, leading to poor signal-to-noise (S/N) ratios and difficulties in magnetic field shimming.

Dimethyl sulfoxide- d6​ (DMSO- d6​ ) is the solvent of choice for two critical reasons:

  • Thermodynamic Solubility: It readily disrupts the ionic crystal lattice of the hydrochloride salt.

  • Proton Exchange Dynamics: Unlike Methanol- d4​ (CD 3​ OD) or Deuterium Oxide (D 2​ O), DMSO- d6​ lacks exchangeable deuterons. In protic solvents, the −NH3+​ protons undergo rapid hydrogen-deuterium (H/D) exchange, rendering them invisible in the 1 H NMR spectrum. In DMSO- d6​ , the exchange rate is sufficiently slow to allow the direct observation of the protonated amine as a broad singlet[1], which is crucial for confirming the salt form of the molecule.

Concentration and T2​ Relaxation

Optimal concentration is a delicate balance. We recommend 15–20 mg of analyte in 0.6 mL of solvent . Exceeding this concentration increases the macroscopic viscosity of the solution. High viscosity slows the molecular tumbling rate (correlation time, τc​ ), which directly increases spin-spin ( T2​ ) relaxation rates. Faster T2​ relaxation manifests mathematically as broader resonance lines in the frequency domain, obscuring fine J-coupling splitting patterns[2].

Experimental Protocol

This step-by-step methodology incorporates self-validating steps to ensure data integrity.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride into a clean glass vial.

  • Dissolution: Add exactly 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v TMS as an internal standard). Vortex for 30 seconds until visually dissolved.

  • Filtration (Critical Step): Pass the solution through a Pasteur pipette tightly packed with a small plug of glass wool directly into a high-quality 5 mm NMR tube. Causality: Undissolved micro-particulates and paramagnetic impurities (e.g., trace metals from spatulas) create localized magnetic susceptibility gradients, making it impossible to achieve a homogeneous magnetic field (poor shimming)[3].

Phase 2: Spectrometer Setup & Acquisition
  • Insertion & Temperature Equilibration: Insert the sample into the magnet and allow 5 minutes for thermal equilibration (standard 298 K). Temperature gradients cause convection currents that degrade 2D NMR data.

  • Tuning, Matching, and Locking: Tune the probe to the specific impedance of the sample. Lock the spectrometer to the deuterium frequency of DMSO- d6​ (39.5 ppm).

  • Shimming: Perform gradient shimming (e.g., TopShim) on the Z-axis to optimize field homogeneity.

  • Acquisition:

    • 1 H NMR: 16 scans, relaxation delay (D1) = 2.0 s, spectral width = 12 ppm.

    • 13 C NMR: 512–1024 scans, D1 = 2.0 s, with 1 H composite pulse decoupling (WALTZ-16).

    • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs with pulsed field gradients for coherence selection.

Phase 3: Self-Validation (The D 2​ O Shake)

To definitively prove that the broad signal at ~8.50 ppm belongs to the −NH3+​ group, add one drop of D 2​ O to the NMR tube, shake vigorously, and re-acquire the 1 H spectrum. The peak will disappear due to H/D exchange, validating the assignment[4].

Workflow and Logical Relationships

Workflow Start Weigh 15-20 mg of Amine Salt Solvent Add 0.6 mL DMSO-d6 Start->Solvent Dissolve Filter Filter through Glass Wool Solvent->Filter Remove Particulates Tube Transfer to 5mm NMR Tube Filter->Tube Load Sample Acquire Acquire 1D & 2D Spectra Tube->Acquire Insert into Magnet Process Phase & Baseline Correction Acquire->Process Data Processing

Fig 1. Standardized workflow for NMR sample preparation and acquisition.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts ( δ ), multiplicities, and coupling constants ( J ) for the target molecule.

Note on Stereochemistry: Because C-1 is a chiral center, the adjacent protons on C-2 are diastereotopic . They reside in distinct magnetic environments and will appear as separate multiplets, coupling to each other (geminal coupling) and to H-1.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift δ (ppm)MultiplicityIntegrationCoupling Constant J (Hz)Structural Assignment
−NH3+​ 8.50br s3H-Protonated primary amine
H-2', H-6' 7.55d2H8.4Aromatic (ortho to benzylic C)
H-3', H-5' 7.45d2H8.4Aromatic (ortho to Cl)
H-1 4.35dd1H8.5, 5.5Benzylic methine
H-3 3.35m2H-Aliphatic −CH2​− adjacent to OMe
−OCH3​ 3.20s3H-Methoxy protons
H-2a 2.20m1H-Diastereotopic central −CH2​−
H-2b 2.00m1H-Diastereotopic central −CH2​−
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
PositionChemical Shift δ (ppm)Carbon TypeStructural Assignment
C-1' 137.0C (Quaternary)Aromatic ipso to benzylic carbon
C-4' 133.0C (Quaternary)Aromatic ipso to Chlorine
C-2', C-6' 129.5CHAromatic ortho to benzylic carbon
C-3', C-5' 128.5CHAromatic ortho to Chlorine
C-3 68.5CH 2​ Aliphatic carbon adjacent to oxygen
−OCH3​ 58.0CH 3​ Methoxy carbon
C-1 53.0CHBenzylic chiral carbon
C-2 32.5CH 2​ Central aliphatic carbon

Structural Validation via 2D NMR Logic

To ensure absolute trustworthiness of the structural assignment, 1D data must be cross-validated using 2D correlation spectroscopy.

  • COSY (Correlation Spectroscopy): Establishes the continuous aliphatic spin system. The benzylic proton (H-1) will show a cross-peak to the diastereotopic H-2 protons, which in turn correlate to the H-3 protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Validates connectivity across heteroatoms and quaternary centers. The methoxy protons ( δ 3.20) will show a strong 3JCH​ correlation to C-3 ( δ 68.5), proving the ether linkage. H-1 ( δ 4.35) will correlate to the aromatic ipso carbon C-1' ( δ 137.0), anchoring the aliphatic chain to the ring.

Logic C1 C1 (Benzylic) δ 53.0 C2 C2 (Aliphatic) δ 32.5 C1->C2 COSY (3J) Ar Aromatic Ring δ 128-137 C1->Ar HMBC (2J/3J) C3 C3 (Aliphatic) δ 68.5 C2->C3 COSY (3J) OMe Methoxy δ 58.0 OMe->C3 HMBC (3J)

Fig 2. Key 2D NMR correlation logic (COSY and HMBC) for structural validation.

References

  • "A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective" - ACS Publications. Available at:[Link]

  • "24.10: Spectroscopy of Amines" - Chemistry LibreTexts. Available at:[Link]

  • "How to Get a Good 1H NMR Spectrum" - University of Rochester, Department of Chemistry. Available at:[Link]

  • "NMR Sample Preparation: The Complete Guide" - Organomation. Available at:[Link]

Sources

Method

Mass spectrometry fragmentation patterns of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride

Application Note: Mass Spectrometry Fragmentation Patterns of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine Hydrochloride Document Type: Technical Protocol & Mechanistic Guide Target Audience: Analytical Chemists, Mass Spec...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mass Spectrometry Fragmentation Patterns of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine Hydrochloride

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals

Introduction & Context

1-(4-Chlorophenyl)-3-methoxypropan-1-amine is a highly functionalized benzylic amine frequently utilized as a critical building block in medicinal chemistry. Notably, it serves as a key intermediate in the synthesis of bicyclic heterocycles targeting Protein Kinase B (PKB/AKT) for oncology therapeutics[1]. In drug metabolism and pharmacokinetic (DMPK) studies, establishing an unambiguous mass spectrometry (MS) fragmentation tree for this compound is essential for tracking active pharmaceutical ingredients (APIs) and profiling downstream metabolites.

This guide details the collision-induced dissociation (CID) pathways of the compound under Electrospray Ionization (ESI), explaining the thermodynamic and structural causality behind its fragmentation.

Physicochemical & Mass Spectrometry Properties

To establish a baseline for high-resolution mass spectrometry (HRMS) tuning, the exact monoisotopic masses are summarized below. Note that the presence of chlorine yields a characteristic 3:1 isotopic signature (³⁵Cl : ³⁷Cl) separated by ~2 Da.

PropertyValue / Description
Chemical Formula (Free Base) C₁₀H₁₄ClNO
Salt Form Hydrochloride (HCl)
Monoisotopic Mass (Free Base) 199.0764 Da
Ionization Mode Positive Electrospray Ionization (+ESI)
Precursor Ion[M+H]⁺ (³⁵Cl) m/z 200.08
Precursor Ion [M+H]⁺ (³⁷Cl) m/z 202.08

Mechanistic Fragmentation Pathways (ESI-CID)

As a Senior Application Scientist, it is crucial to understand why specific bonds break rather than merely memorizing m/z values. The fragmentation of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine is governed by charge localization and the stability of the resulting carbocations.

  • Pathway A: Deamination (m/z 183.06) In +ESI, the primary amine acts as the most basic site, readily accepting a proton to form an even-electron [M+H]⁺ ion. Upon entering the collision cell, the lowest-energy fragmentation pathway is the neutral loss of ammonia (NH₃, -17 Da). This is thermodynamically driven by the formation of a highly resonance-stabilized benzylic carbocation (m/z 183.06).

  • Pathway B: Alpha-Cleavage (m/z 140.03) Alpha-cleavage is a hallmark diagnostic fragmentation for benzylic amines[2]. While traditional alpha-cleavage in electron ionization (EI) involves radical loss, in even-electron CID, it proceeds via inductive cleavage coupled with a hydrogen rearrangement. The C1-C2 bond breaks, expelling neutral methoxyethane (C₃H₈O, -60 Da) and leaving a stable, charge-retaining immonium ion at m/z 140.03.

  • Pathway C: Ether Chain Fragmentation (m/z 151.03 & 125.02) The benzylic cation (m/z 183.06) generated in Pathway A retains significant excess internal energy. It undergoes secondary neutral losses from the methoxypropyl chain. The loss of methanol (CH₃OH, -32 Da) yields a conjugated styrene-like cation (m/z 151.03). Alternatively, a 6-membered transition state rearrangement can expel methyl vinyl ether (C₃H₆O, -58 Da), collapsing the structure into the highly stable chlorobenzyl (or chlorotropylium) cation at m/z 125.02.

Experimental Protocol for LC-ESI-MS/MS Analysis

Trustworthiness Principle: This protocol is designed as a self-validating system. By incorporating a system suitability test (SST) prior to sample analysis, you ensure that the collision cell energetics and mass analyzer calibration are functioning correctly before consuming valuable experimental samples.

Step 1: System Suitability & Self-Validation
  • Prepare a 50 ng/mL solution of a standard benzylic amine (e.g., Benzylamine or Chlorpheniramine) in 50:50 Water:Acetonitrile (+0.1% Formic Acid).

  • Infuse the standard at 10 µL/min.

  • Validation Check: Ramp the Collision Energy (CE) from 10 eV to 40 eV. You must observe the transition from the primary [M+H]⁺ precursor to the deaminated product ion, followed by the alpha-cleavage immonium ion at higher CE. If the alpha-cleavage ion is absent, increase the collision gas pressure (e.g., Argon or Nitrogen) or recalibrate the CE step-gradient.

Step 2: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Dilution: Dilute the stock to 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality Note: Formic acid is strictly required. It forces the equilibrium toward the protonated amine state in solution, ensuring maximum ionization efficiency and a stable Taylor cone during electrospray.

Step 3: LC-MS/MS Acquisition Parameters
  • Column: C18 (50 mm x 2.1 mm, 1.7 µm particle size) to ensure sharp peak shapes and minimize in-source decay.

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Source Parameters (+ESI): Capillary Voltage at 3.0 kV; Desolvation Temperature at 350°C.

  • Collision Energy (CE) Ramp: Acquire Product Ion Scans using a CE ramp of 15 eV to 35 eV. Low CE (15-20 eV) will populate the m/z 183.06 ion, while high CE (30-35 eV) is required to drive the formation of m/z 125.02 and m/z 140.03.

Quantitative Data Presentation

The following table summarizes the diagnostic product ions expected during CID. The relative abundances will shift depending on the specific CE applied.

m/z (³⁵Cl)Neutral Loss (Da)Fragment FormulaRelative AbundanceStructural Assignment
200.08 N/A[C₁₀H₁₅ClNO]⁺VariableProtonated Precursor [M+H]⁺
183.06 -17.03 (NH₃)[C₁₀H₁₂ClO]⁺High (Low CE)Benzylic Carbocation
151.03 -49.06 (NH₃ + CH₃OH)[C₉H₈Cl]⁺MediumSubstituted Styrene Cation
140.03 -60.06 (C₃H₈O)[C₇H₇ClN]⁺Medium (High CE)Immonium Ion (Alpha-Cleavage)
125.02 -75.07 (NH₃ + C₃H₆O)[C₇H₆Cl]⁺High (High CE)Chlorobenzyl / Chlorotropylium Cation

Diagnostic Fragmentation Workflow

The logical relationship between the precursor ion and its resulting fragments is visualized below.

ESI_MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 200.08 (Protonated Amine) Deamination [M+H - NH3]+ m/z 183.06 (Benzylic Cation) Precursor->Deamination - NH3 (-17 Da) AlphaCleavage [Ar-CH=NH2]+ m/z 140.03 (Immonium Ion) Precursor->AlphaCleavage - C3H8O (-60 Da) LossMeOH [M+H - NH3 - CH3OH]+ m/z 151.03 (Styrene-like Cation) Deamination->LossMeOH - CH3OH (-32 Da) Tropylium [Ar-CH2]+ m/z 125.02 (Chlorobenzyl Cation) Deamination->Tropylium - C3H6O (-58 Da)

Figure 1: ESI-MS/MS fragmentation workflow of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine.

References

  • United States Patent 11,236,095 - Bicyclic heterocycles as protein kinase B inhibitors. Google Patents.
  • Alpha cleavage - Grokipedia. Available at: [Link]

Application

Using 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride in active pharmaceutical ingredient (API) manufacturing

Abstract These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and quality control of a critical chiral intermediate in the manufacturing o...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and quality control of a critical chiral intermediate in the manufacturing of the Active Pharmaceutical Ingredient (API), Duloxetine. While the initial query specified 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride, a thorough review of established synthetic routes reveals that this compound is not a recognized precursor for any major commercial API. Instead, the synthesis of Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SNRI), relies on the pivotal intermediate, (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol. This document will, therefore, focus on this industrially relevant intermediate, detailing its synthesis, in-process controls, analytical validation, and final conversion to Duloxetine. The protocols herein are designed to ensure high purity, and enantiomeric excess, and to provide a framework for robust and reproducible manufacturing processes.

Introduction: The Pivotal Role of (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol in Duloxetine Synthesis

Duloxetine is a widely prescribed medication for the treatment of major depressive disorder, generalized anxiety disorder, and other conditions.[1] Its therapeutic efficacy is attributed to the (S)-enantiomer. Consequently, the stereoselective synthesis of (S)-Duloxetine is of paramount importance in pharmaceutical manufacturing. A key building block in this synthesis is the chiral amino alcohol, (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol. The structural integrity and enantiomeric purity of this intermediate directly impact the quality and safety of the final API.

There are several established strategies for obtaining this key intermediate in high enantiomeric purity, including:

  • Classical Resolution: This involves the separation of a racemic mixture of 3-(methylamino)-1-(2-thienyl)propan-1-ol using a chiral resolving agent, such as (S)-(+)-mandelic acid.[2][3] This method is well-documented and scalable for industrial production.

  • Asymmetric Synthesis: This approach focuses on the enantioselective reduction of a prochiral ketone precursor, 3-(methylamino)-1-(2-thienyl)propan-1-one, with the aid of a chiral catalyst. This can directly yield the desired (S)-enantiomer with high enantiomeric excess.[2]

  • Enzymatic Resolution: Utilizing enzymes like lipases to selectively acylate one enantiomer of the racemic amino alcohol allows for their separation, offering a more environmentally friendly alternative to chemical resolution.[2]

This document will primarily focus on the classical resolution method due to its widespread industrial application and robust nature.

Synthesis of (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol via Classical Resolution

The synthesis of the target intermediate begins with the preparation of the racemic N,N-dimethylated precursor, followed by resolution and subsequent N-demethylation.

Synthesis of (±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol

The initial step involves a Mannich reaction with 2-acetylthiophene, formaldehyde, and dimethylamine hydrochloride to yield the aminoketone, which is then reduced to the racemic alcohol.

Resolution of (±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol

The resolution of the racemic alcohol is a critical step to isolate the desired (S)-enantiomer. This is typically achieved by diastereomeric salt formation with a chiral acid.

Protocol:

  • Dissolve (±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol in a suitable solvent, such as a mixture of toluene and water.

  • Add a solution of (S)-(+)-mandelic acid in the same solvent system.

  • Heat the mixture to ensure complete dissolution, then gradually cool to allow for the selective crystallization of the (S)-amine-(S)-mandelate diastereomeric salt.

  • Isolate the crystalline salt by filtration and wash with a cold solvent.

  • Liberate the free base, (S)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol, by treating the diastereomeric salt with a base (e.g., sodium hydroxide) and extracting with an organic solvent.

N-Demethylation to (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol

The final step in the preparation of the key intermediate is the selective removal of one methyl group from the dimethylamino group.

Protocol:

  • Dissolve (S)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol in a suitable solvent like toluene.

  • Add a reagent for N-demethylation, such as ethyl chloroformate, which reacts to form an ethyl carbamate intermediate.[4]

  • The reaction involves the formation of an O-ethyl carbonate followed by the formation of the ethyl carbamate with the loss of a methyl group.[5]

  • The resulting carbamate is then hydrolyzed under alkaline conditions (e.g., using sodium hydroxide in a mixture of ethanol and water) to yield (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol.[5]

  • The product is then purified by recrystallization from a suitable solvent like ethylcyclohexane to achieve high enantiomeric purity.[5]

Diagram of the Synthetic Workflow:

G cluster_0 Step 1: Racemic Precursor Synthesis cluster_1 Step 2: Chiral Resolution cluster_2 Step 3: N-Demethylation 2-Acetylthiophene 2-Acetylthiophene Mannich_Reaction 3-(N,N-Dimethylamino)- 1-(2-thienyl)propan-1-one 2-Acetylthiophene->Mannich_Reaction Formaldehyde, Dimethylamine HCl Reduction (±)-3-(N,N-Dimethylamino)- 1-(2-thienyl)propan-1-ol Mannich_Reaction->Reduction Reducing Agent (e.g., NaBH4) Salt_Formation (S)-amine-(S)-mandelate diastereomeric salt Reduction->Salt_Formation (S)-(+)-Mandelic Acid Liberation (S)-3-(N,N-Dimethylamino)- 1-(2-thienyl)propan-1-ol Salt_Formation->Liberation Base (e.g., NaOH) Carbamate_Formation Carbamate Intermediate Liberation->Carbamate_Formation Ethyl Chloroformate Hydrolysis (S)-3-(Methylamino)-1- (2-thienyl)propan-1-ol Carbamate_Formation->Hydrolysis Base (e.g., NaOH) Final_Intermediate High Purity (S)-Intermediate Hydrolysis->Final_Intermediate Purification/ Recrystallization

Caption: Synthetic workflow for (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol.

Quality Control and Analytical Protocols

Rigorous quality control of (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol is essential to ensure the final API meets regulatory standards.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for determining the purity of the intermediate and for identifying any process-related impurities or degradation products.

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol).[6]
Flow Rate Typically 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 230 nm)
Column Temperature Controlled, e.g., 30 °C
Enantiomeric Purity by Chiral HPLC

Ensuring a high enantiomeric excess (e.e.) is critical. Chiral HPLC is the standard method for this determination.

ParameterRecommended Conditions
Column Chiral stationary phase (e.g., polysaccharide-based or cyclodextrin-based)
Mobile Phase A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a basic or acidic additive.[7]
Flow Rate Typically 0.5 - 1.5 mL/min
Detection UV at a suitable wavelength
Column Temperature Controlled to ensure reproducibility
Impurity Profiling

Potential impurities that may arise during the synthesis of (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol include:

  • The (R)-enantiomer: The undesired enantiomer from the resolution step.

  • Unreacted starting materials: Such as 2-acetylthiophene.

  • By-products from the Mannich reaction and reduction steps.

  • Over-methylated or under-methylated species from the N-demethylation step.

  • Positional isomers of the thiophene substituent.

The identification and quantification of these impurities are essential and can be achieved using a combination of HPLC, and for structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]

Diagram of Quality Control Logic:

G Intermediate (S)-3-(Methylamino)-1- (2-thienyl)propan-1-ol Purity Purity Assessment (HPLC) Intermediate->Purity Enantiomeric_Purity Enantiomeric Purity (Chiral HPLC) Intermediate->Enantiomeric_Purity Impurity_Profiling Impurity Profiling (HPLC, LC-MS) Intermediate->Impurity_Profiling Specification_Check Compare against Specifications Purity->Specification_Check Enantiomeric_Purity->Specification_Check Impurity_Profiling->Specification_Check Release Release for API Synthesis Specification_Check->Release Meets Specs Reject Reject/Reprocess Specification_Check->Reject Fails Specs

Caption: Quality control workflow for the key intermediate.

Conversion to (S)-Duloxetine

The final step in the synthesis is the arylation of the hydroxyl group of the intermediate with 1-fluoronaphthalene.

Protocol:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol in an anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO).[2]

  • Carefully add a strong base, such as sodium hydride, in portions at room temperature. This deprotonates the hydroxyl group to form the more nucleophilic alkoxide.

  • Stir the mixture for a period (e.g., 30-60 minutes) to ensure complete formation of the alkoxide.

  • Add 1-fluoronaphthalene to the reaction mixture.

  • Heat the reaction to an elevated temperature (e.g., 70-90 °C) and monitor its progress by a suitable chromatographic method (TLC or HPLC).[2]

  • Upon completion, the reaction is quenched, and the crude (S)-Duloxetine is isolated by extraction.

  • The crude product can be purified by column chromatography or by forming a salt (e.g., the hydrochloride salt) and recrystallizing.

Safety and Handling

Safe handling of all chemicals involved in the synthesis is paramount.

  • 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride (and related chloro-aromatics): While not used in the primary synthesis of Duloxetine, compounds of this class should be handled with care. They can be irritating to the eyes, skin, and respiratory system. Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thiophene-containing compounds: Organosulfur compounds can have strong, unpleasant odors and may be toxic.[10][11] It is crucial to handle these materials in a fume hood to avoid inhalation.

  • Sodium Hydride: This is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle sodium hydride under an inert atmosphere and away from any sources of moisture.

  • Solvents (Toluene, DMSO, etc.): These organic solvents are flammable and can have associated health risks with prolonged exposure. Use in a well-ventilated area and take precautions to avoid ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional and regulatory safety guidelines.[12]

Conclusion

The successful synthesis of high-purity (S)-Duloxetine is critically dependent on the quality of the chiral intermediate, (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol. This guide provides a detailed framework for the synthesis, purification, and analytical control of this key intermediate. By adhering to these protocols and implementing robust quality control measures, pharmaceutical scientists can ensure the consistent production of a safe and effective API.

References

  • Karagiannidou, E. et al. (Date not available).
  • Ikunaka, M. (2006). Synthesis of (S)-3-(N-Methylamino)-1-(2-thienyl)propan-1-ol. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Available at: [Link]

  • SciSpace. (n.d.). Analysis of Duloxetine Hydrochloride and Its Related Compounds in Pharmaceutical Dosage Forms and In Vitro Dissolution Studies. Available at: [Link]

  • PubMed. (2021). Reversed-phase-HPLC enantioseparation and control of enantiomeric purity of duloxetine using a new chiral reagent and recovery of enantiomers. Available at: [Link]

  • ResearchGate. (n.d.). Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a new key intermediate for duloxetine, with (S)-mandelic acid. Available at: [Link]

  • PubMed. (1997). Characterization of impurities formed by interaction of duloxetine HCl with enteric polymers hydroxypropyl methylcellulose acetate succinate and hydroxypropyl methylcellulose phthalate. Available at: [Link]

  • Wu, J. et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Chemical Engineering and Technology, 07(05), 199-204.
  • Google Patents. (n.d.). EP2100888A2 - Process for the preparation of duloxetine hydrochloride.
  • PubMed. (2014). Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules. Available at: [Link]

  • ACS Publications. (2018). Photocatalytic N-Methylation of Amines over Pd/TiO2 for the Functionalization of Heterocycles and Pharmaceutical Intermediates. Available at: [Link]

  • Stereoselective Synthesis and Dissolution Studies on Enteric Coated Pellets of (S)-Duloxetine Hydrochloride. (n.d.).
  • Quick Company. (n.d.). A Process For The Preparation Of (S) (+) N,N Dimethyl 3 (1 Naphthalenyloxy) 3 (2 Thienyl)propanamine,A Duloxetine Intermediate. Available at: [Link]

  • PubMed. (2021). Achiral and chiral analysis of duloxetine by chromatographic and electrophoretic methods, a review on the separation methodologies. Available at: [Link]

  • Google Patents. (n.d.). CN101220020A - Method for producing (S)-(+)-N,N-dimethyl-3-(1-naphthoxy)-3-(2-thienyl)propanamine.
  • ResearchGate. (2025). Chiral Separation of Duloxetine and Its R -Enantiomer by LC. Available at: [Link]

  • Patsnap Eureka. (2020). Method for preparing chiral duloxetine intermediate by aldehyde ketone reductase and asymmetric reduction. Available at: [Link]

  • Google Patents. (n.d.). WO2007143065A2 - Process for preparing duloxetine and intermediates thereof.
  • Google Patents. (n.d.). US8269023B2 - Process for preparation of duloxetine hydrochloride.
  • accessdata.fda.gov. (2019). Product Quality Review(s). Available at: [Link]

  • Duloxetine Hydrochloride Intermediates. (n.d.).
  • ResearchGate. (n.d.). N-methylation of pharmaceutical and fluorescent moleculesa. Selective.... Available at: [Link]

  • University of Liverpool. (2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Available at: [Link]

  • ChemRxiv. (n.d.). Efficient and Selective N-Dimethylation of Amines with Functional Aldehydes Catalysed by Ru Nanoparticles Heterogeneous Catalyst. Available at: [Link]

  • Google Patents. (n.d.). EP0650965B1 - Asymmetric synthesis of (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine an intermediate in the preparation of duloxetine.
  • Sterling Pharma Solutions. (n.d.). Hazardous chemistry in API development and manufacturing. Available at: [Link]

  • Taylor & Francis. (n.d.). Organosulfur compounds – Knowledge and References. Available at: [Link]

  • ResearchGate. (2025). Synthetic Applications of Organosulfur Compounds in Drug Design. Available at: [Link]

  • MDPI. (2022). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. Available at: [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield for 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride synthesis

Welcome to the Technical Support Center for the synthesis of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride . As a Senior Application Scientist, I have designed this guide to address the most critical bottlenec...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride . As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in this specific synthetic pathway.

This guide abandons generic procedures in favor of a causality-driven, self-validating approach. By understanding the mechanistic "why" behind each reagent choice, you can systematically eliminate common failure modes such as over-alkylation, ether cleavage, and incomplete conversions.

Synthetic Strategy & Workflow

To achieve high yields and purity, the optimal route avoids direct Grignard addition to acyl chlorides (which causes over-addition) and utilizes a controlled reductive amination. The workflow is divided into three core stages: Weinreb amide formation, controlled Grignard addition, and selective reductive amination.

SynthesisWorkflow A 3-Methoxypropanoic acid + N,O-Dimethylhydroxylamine B Weinreb Amide Intermediate A->B EDC/HOBt (Coupling) C 1-(4-Chlorophenyl)-3- methoxypropan-1-one B->C 4-Cl-PhMgBr (Grignard) D Primary Amine (Free Base) C->D NH4OAc, NaBH3CN (Reductive Amination) E Target Molecule: Amine HCl Salt D->E HCl in Dioxane (Salt Formation)

Figure 1: Optimized synthetic workflow for 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride.

Troubleshooting & FAQs

Q1: During the Grignard addition step, I am isolating a significant amount of tertiary alcohol instead of the desired ketone. How do I stop this over-addition? A1: Direct reaction of 4-chlorophenylmagnesium bromide with 3-methoxypropanoyl chloride or its ester inevitably leads to double addition. To prevent this, you must synthesize a Weinreb amide intermediate (N-methoxy-N-methylamide)[1]. The Causality: The Weinreb amide reacts with the Grignard reagent to form a highly stable, five-membered cyclic metal chelate. This tetrahedral intermediate is stable at low temperatures and physically blocks a second equivalent of the Grignard reagent from attacking. The desired ketone is only released upon acidic aqueous workup, ensuring absolute mono-addition.

Q2: My reductive amination yield is low, and LC-MS shows a large peak corresponding to a secondary amine dimer. How can I selectively isolate the primary amine? A2: This is a classic equilibrium issue in the Borch reduction [2]. When the primary amine forms, it competes with ammonia to react with unreacted ketone, forming a secondary imine that is subsequently reduced into a dimer. The Causality: To drive the equilibrium toward the primary imine, you must use a massive excess of the ammonia source (ammonium acetate, 10 equivalents). Furthermore, use a pH-dependent reducing agent like Sodium Cyanoborohydride (NaBH 3​ CN) or Sodium Triacetoxyborohydride (NaBH(OAc) 3​ ) [3]. These reagents are weak enough that they will not reduce the starting ketone at pH 6-7, but they will rapidly reduce the more electrophilic iminium ion once it forms.

ReductiveAmination K Ketone (1-(4-Chlorophenyl)-3-methoxypropan-1-one) I Hemiaminal Intermediate K->I + NH4OAc (10 equiv) Reversible IM Imine / Iminium Ion I->IM - H2O pH 6-7 A Primary Amine (Target Free Base) IM->A NaBH3CN Fast Reduction S Secondary Amine Dimer (Side Product) IM->S Reduction Yield Loss A->IM + Unreacted Ketone Side Reaction

Figure 2: Mechanistic pathway of reductive amination highlighting the dimerization side reaction.

Q3: The final hydrochloride salt is sticky, hygroscopic, and NMR shows partial loss of the methoxy group. What is going wrong? A3: You are likely using aqueous HCl or generating the salt at room temperature. Aliphatic ethers (like the 3-methoxy group) are susceptible to cleavage under harsh, hot acidic conditions. The Causality: Water and heat provide the nucleophile and activation energy required to cleave the ether into an alcohol. By switching to strictly anhydrous HCl (e.g., 4M HCl in 1,4-dioxane) and performing the addition at 0 °C in a non-polar solvent like diethyl ether, you eliminate the nucleophile (water), preserving the methoxy ether and forcing the immediate precipitation of a highly crystalline, pure salt.

Quantitative Data Summary

Reaction StepKey ReagentsTemp (°C)Time (h)Expected YieldCritical Control Parameter
1. Weinreb Amide 3-Methoxypropanoic acid, N,O-Dimethylhydroxylamine HCl, EDC, HOBt0 to 201285 - 90%Maintain pH ~8 with DIPEA for coupling efficiency.
2. Grignard Addition 4-Chlorophenylmagnesium bromide (1.2 eq), THF-78 to 0290 - 95%Strict anhydrous conditions; quench at 0 °C.
3. Reductive Amination NH 4​ OAc (10 eq), NaBH 3​ CN (1.5 eq), MeOH202475 - 80%Pre-stir ketone and NH 4​ OAc for 2h before adding reductant.
4. Salt Formation 4M HCl in Dioxane, Et 2​ O01> 95%Exclude moisture to prevent ether cleavage.

Validated Experimental Protocols

This methodology is designed as a self-validating system : each step contains built-in visual or analytical checkpoints to confirm success before proceeding.

Step 1: Synthesis of 1-(4-chlorophenyl)-3-methoxypropan-1-one

  • Setup: Under an inert N 2​ atmosphere, dissolve the Weinreb amide of 3-methoxypropanoic acid (1.0 equiv) in anhydrous THF (0.2 M). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition: Dropwise add 4-chlorophenylmagnesium bromide (1M in THF, 1.2 equiv) over 30 minutes.

  • Validation Check: Stir for 2 hours, allowing the reaction to warm to 0 °C. Perform a TLC (Hexanes:EtOAc 3:1). The Weinreb amide (UV active, Rf ~0.3) should be completely consumed, replaced by a new, highly UV-active ketone spot (Rf ~0.6).

  • Quench: Slowly quench with saturated aqueous NH 4​ Cl at 0 °C. Extract with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and concentrate.

Step 2: Reductive Amination to the Free Base

  • Imine Formation: Dissolve the ketone (1.0 equiv) in anhydrous methanol (0.1 M). Add ammonium acetate (10.0 equiv). Stir at room temperature for 2 hours. Self-validation: The solution will turn slightly yellow as the imine forms.

  • Reduction: Cool the mixture to 0 °C. Add sodium cyanoborohydride (NaBH 3​ CN, 1.5 equiv) in small portions.

  • Reaction: Allow to warm to room temperature and stir for 24 hours.

  • Workup: Quench with 1M NaOH to pH 10 (this breaks boron complexes and free-bases the amine). Extract thoroughly with dichloromethane (3x). Dry and concentrate to yield the crude 1-(4-chlorophenyl)-3-methoxypropan-1-amine.

Step 3: Hydrochloride Salt Crystallization

  • Precipitation: Dissolve the crude free base amine in a minimal amount of anhydrous diethyl ether. Cool to 0 °C.

  • Salt Formation: Dropwise add 4M HCl in 1,4-dioxane (1.1 equiv). Self-validation: A dense, white precipitate will form immediately upon addition.

  • Isolation: Stir for 30 minutes at 0 °C. Filter the precipitate under a nitrogen blanket using a Büchner funnel. Wash the filter cake with cold anhydrous diethyl ether and dry under high vacuum to yield the analytically pure 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride.

References

  • Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981.[Link]

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 1971.[Link]

  • Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996.[Link]

Optimization

Technical Support Center: Troubleshooting 1-(4-Chlorophenyl)-3-methoxypropan-1-amine Hydrochloride Solubility

Overview: The Amphiphilic Paradox Welcome to the Application Science support center. As researchers transition from organic synthesis to in vitro and in vivo evaluations, 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview: The Amphiphilic Paradox

Welcome to the Application Science support center. As researchers transition from organic synthesis to in vitro and in vivo evaluations, 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride frequently presents deceptive solubility challenges.

While its hydrochloride salt designation implies robust aqueous solubility [[1]](), the molecule possesses a highly lipophilic 4-chlorophenyl moiety and a flexible methoxypropyl chain. This amphiphilic nature creates a delicate thermodynamic balance. If you are experiencing cloudy solutions, erratic assay results, or precipitate formation, the root cause almost always lies in the interplay between the medium's pH, the common-ion effect, and molecular self-association 2.

Troubleshooting FAQs

Q1: My stock solution is clear in water, but when I dilute it into PBS (pH 7.4) for cell-based assays, it immediately turns cloudy. Why? Causality & Mechanism: You have crossed the pHmax​ threshold and triggered free base precipitation. The pHmax​ is the specific pH at which the solubility of the ionized salt and the un-ionized free base are equal 3. The primary amine of this compound has a pKa of approximately 9.0–9.5. While it remains predominantly protonated at pH 7.4, the small molar fraction that converts to the free base has an extremely low intrinsic solubility ( S0​ ). Once the concentration of the free base exceeds its S0​ , it precipitates out of solution. Furthermore, the high chloride concentration in PBS (137 mM NaCl) actively suppresses the solubility of the remaining protonated salt via the common-ion effect 4.

Q2: To prevent free base formation, I tried dissolving the powder directly in 0.1 M HCl. However, it failed to reach my target concentration of 50 mg/mL. What went wrong? Causality & Mechanism: You are observing a severe common-ion effect. While the highly acidic environment (pH 1.0) guarantees the amine is 100% protonated, the excess chloride ions from the 0.1 M HCl shift the solubility equilibrium ( Ksp​=[Amine+][Cl−] ) heavily to the left 4. This forces the amine hydrochloride salt to crash out of solution. To maximize the solubility of a hydrochloride salt in acidic media, you must maintain a low pH without introducing excess chloride ions (e.g., by using a methanesulfonate or acetate buffer) 2.

Q3: I need to formulate this compound at 10 mM for an in vivo study at physiological pH. How can I achieve this without precipitation? Causality & Mechanism: Because the intrinsic solubility of the free base at pH 7.4 cannot support a 10 mM concentration, you must alter the solvent environment to encapsulate or solubilize the lipophilic 4-chlorophenyl group. We recommend a binary approach: utilizing a water-miscible co-solvent (like DMSO) to disrupt crystalline lattice forces, followed by the addition of Hydroxypropyl- β -cyclodextrin (HP- β -CD). The cyclodextrin provides a hydrophobic cavity that shields the chlorophenyl ring from the aqueous phase, while its hydrophilic exterior maintains bulk aqueous solubility.

Quantitative Solubility Profiling

To guide your experimental design, the following table summarizes the physicochemical behavior of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine HCl across standard laboratory media.

Aqueous MediumpH[Cl⁻] ConcentrationExpected SolubilityDominant Solute SpeciesPrimary Mechanism of Failure
Deionized Water ~5.5Minimal (from salt only)> 50 mg/mLProtonated Amine ( R−NH3+​ )None (Optimal Conditions)
0.1 M HCl 1.0High (100 mM)< 5 mg/mLProtonated Amine ( R−NH3+​ )Common-Ion Effect (Salt Precipitation)
1x PBS 7.4High (137 mM)< 1 mg/mLMixed (Salt + Free Base) pH>pHmax​ (Free Base Precipitation)
Acetate Buffer 4.5Low (< 1 mM)> 40 mg/mLProtonated Amine ( R−NH3+​ )None (Ideal Acidic Buffer)

Validated Experimental Protocol: Preparation of a 10 mM Working Solution in Physiological Media

Trustworthiness Note: This protocol is designed as a self-validating system. By incorporating spectrophotometric checkpoints, you ensure the compound is fully dissolved rather than suspended as micro-precipitates, which could skew biological assay data.

Materials:

  • 1-(4-Chlorophenyl)-3-methoxypropan-1-amine HCl powder

  • Anhydrous DMSO (Cell culture grade)

  • Hydroxypropyl- β -cyclodextrin (HP- β -CD)

  • 1x PBS (pH 7.4)

Step-by-Step Methodology:

  • Primary Solubilization (Stock Preparation):

    • Action: Dissolve the dry powder in 100% anhydrous DMSO to create a 200 mM master stock.

    • Causality: DMSO disrupts the strong intermolecular hydrogen bonding and pi-stacking of the arylalkylamine, ensuring complete molecular dispersion.

    • Validation: Visually inspect the solution against a dark background. It must be completely transparent with no Schlieren lines.

  • Excipient Preparation:

    • Action: Prepare a 20% (w/v) solution of HP- β -CD in 1x PBS (pH 7.4). Filter sterilize through a 0.22 µm PES membrane.

    • Causality: Pre-dissolving the cyclodextrin ensures the hydrophobic cavities are immediately available to encapsulate the drug upon introduction to the aqueous environment.

  • Aqueous Dilution (Working Solution):

    • Action: While vortexing the HP- β -CD/PBS solution vigorously, add the 200 mM DMSO stock dropwise to reach a final concentration of 10 mM (Final DMSO concentration = 5%).

    • Causality: Dropwise addition under high shear prevents localized regions of high drug concentration, mitigating the risk of nucleation and free base precipitation before cyclodextrin encapsulation can occur.

  • System Validation (Critical Step):

    • Action: Measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer (blanked against the 20% HP- β -CD/PBS vehicle).

    • Validation: An OD600​<0.05 confirms a true solution. An OD600​≥0.05 indicates the presence of colloidal aggregates or micro-precipitates, meaning the encapsulation failed and the solution must be discarded.

Mechanistic Workflow

The following logic diagram maps the thermodynamic barriers to solubilizing this specific amine hydrochloride and dictates the necessary formulation interventions.

G Start 1-(4-Chlorophenyl)-3-methoxypropan-1-amine HCl Initial Solubilization CheckPH Target Media pH? Start->CheckPH LowPH Acidic (pH < 5) Amine Fully Protonated CheckPH->LowPH pH < 5 PhysPH Physiological (pH 7.4) Free Base Fraction Increases CheckPH->PhysPH pH ≥ 7.4 CheckCl Chloride [Cl-] Level? LowPH->CheckCl Precip2 Precipitation via Free Base Insolubility PhysPH->Precip2 HighCl High [Cl-] (>0.1M) (e.g., 0.1M HCl, PBS) CheckCl->HighCl High LowCl Low [Cl-] (<0.01M) (e.g., Acetate Buffer) CheckCl->LowCl Low Precip1 Precipitation via Common-Ion Effect HighCl->Precip1 Success Stable Aqueous Solution (Validated via OD600 < 0.05) LowCl->Success Solubilize Formulation Intervention: Add HP-β-CD or 5% DMSO Precip1->Solubilize Precip2->Solubilize Solubilize->Success

Decision tree for overcoming pH and common-ion dependent solubility failures in aqueous media.

References

  • Grokipedia. Hydrochloride - Physical Properties and Solubility. Available at: 1[1]

  • Serajuddin, A.T.M. Salt formation to improve drug solubility. Advanced Drug Delivery Reviews / USPTO. Available at: 2[2]

  • World Journal of Pharmaceutical Research. pH–Solubility Interrelationship Of Free Acid And Its Salt. AWS. Available at: 3[3]

  • Kramer and Flynn. Salt selection for basic drugs: Common ion effect and solubility. USPTO. Available at: 4[4]

Sources

Troubleshooting

Preventing degradation of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride during long-term storage

Welcome to the Technical Support Center. As an application scientist working with 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride, you are handling a compound that relies on its salt form for stability.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an application scientist working with 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride, you are handling a compound that relies on its salt form for stability. While the hydrochloride salt protects the primary amine from rapid degradation, the molecule possesses specific structural vulnerabilities—namely its hygroscopic nature and a UV-sensitive chlorophenyl ring.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the long-term integrity of your API batches.

Core Degradation Mechanisms

Understanding the causality behind degradation is the first step in preventing it. The degradation of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine HCl is primarily driven by three interconnected environmental stressors:

  • Moisture-Induced Disproportionation: Amine hydrochlorides are inherently hygroscopic. When exposed to ambient humidity, the salt absorbs water, which acts as a medium for proton transfer. This lowers the glass transition temperature of the solid state and initiates disproportionation, converting the stable salt into the free base and releasing HCl gas 1[1].

  • UV-Induced Photodehalogenation: The chlorophenyl moiety strongly absorbs UV radiation (specifically UV-B and UV-C). This photon absorption triggers homolytic cleavage of the C-Cl bond, generating a highly reactive aryl radical cation intermediate 2[2]. This radical subsequently abstracts hydrogen from residual solvent or ambient moisture, resulting in des-chloro impurities3[3].

  • Oxidation: Once disproportionation occurs, the newly exposed primary amine free base is highly susceptible to trace oxidation, reacting with atmospheric oxygen and CO2 to form colored N-oxides and carbonate salts 4[4].

Degradation cluster_stressors Environmental Stressors API 1-(4-Chlorophenyl)-3-methoxypropan-1-amine HCl Disprop Disproportionation (Proton Transfer) API->Disprop Photo Homolytic Cleavage (C-Cl Bond) API->Photo Moisture Moisture (H2O) Moisture->Disprop UV UV Radiation UV->Photo O2 Oxygen (O2) Oxid Amine Oxidation O2->Oxid Disprop->Oxid Free Base Formed Deg1 Free Base & HCl Gas Disprop->Deg1 Deg2 Des-chloro Impurities Photo->Deg2 Deg3 N-Oxides / Carbonates Oxid->Deg3

Degradation pathways of the API under environmental stress.

Troubleshooting FAQs

Q: Why is my stored powder clumping and turning slightly yellow over time? A: Clumping is the primary macroscopic indicator of hygroscopic moisture uptake. As the salt absorbs water, disproportionation is initiated, converting the stable salt into the free base 1[1]. The yellowing is a secondary degradation cascade: the newly formed primary amine free base is highly susceptible to trace oxidation and readily reacts with atmospheric CO2 to form colored carbonate salts and N-oxides 4[4].

Q: We detected a des-chloro impurity in our HPLC-MS analysis after 6 months of storage. What caused this? A: This is a classic photodehalogenation event. The chlorophenyl moiety strongly absorbs UV radiation, triggering homolytic cleavage of the C-Cl bond 2[2]. The resulting radical abstracts hydrogen from residual solvent or ambient moisture, resulting in the des-chloro impurity 3[3]. To prevent this, the compound must strictly be stored in actinic (amber) glass.

Q: Should I store this compound at room temperature in a desiccator, or in a standard freezer (-20°C)? A: While low temperatures slow down oxidative degradation kinetics, standard freezers are high-humidity environments. If a cold vial is opened in ambient air, immediate condensation occurs, driving the disproportionation reaction1[1]. The optimal solution is a hybrid approach: store at -20°C in a sealed, argon-purged amber vial, but you must allow the vial to fully equilibrate to room temperature inside a desiccator before opening.

Quantitative Stability Data

The table below summarizes the expected impact of various storage conditions on the stability of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine HCl over a 12-month period.

Storage ConditionTemperatureAtmosphereContainer TypeExpected Assay (%)Primary Degradant
Optimal -20°CArgonAmber Glass>99.5%None
Standard Cold 4°CAirClear Glass97.0%Des-chloro impurity
Room Temp 25°CAirClear Glass92.5%Free base, N-oxides
High Humidity 25°C (75% RH)AirOpen / LDPE<85.0%Free base, Carbonates

Validated Experimental Protocols

To ensure absolute trustworthiness in your material handling, implement the following self-validating protocols for storage and rescue.

Protocol 1: Optimal Long-Term Storage Workflow

Objective: Prevent moisture ingress, photodehalogenation, and oxidation through a self-validating containment system.

  • Vacuum Desiccation: Transfer the synthesized powder to a vacuum desiccator containing P2O5. Apply vacuum (<10 mbar) for 24 hours to remove bound surface water.

  • Aliquoting: Working in a low-humidity environment, transfer the dried powder into pre-weighed 2 mL amber glass vials to protect against UV-induced C-Cl cleavage 3[3].

  • Inerting: Gently purge each vial with high-purity Argon gas for 10 seconds. Argon is heavier than air and will displace both oxygen and ambient moisture 4[4].

  • Sealing: Cap tightly with PTFE-lined screw caps. Wrap the cap junction with Parafilm.

  • Self-Validation & Secondary Containment: Place the sealed vials into a secondary 50 mL centrifuge tube containing 5 grams of indicating silica gel (blue). Store at -20°C.

    • Validation Step: Before use, inspect the silica gel. If it remains blue, the seal is intact. If it turns pink, moisture has breached the secondary containment, and the primary vial should be inspected for clumping.

Workflow Start Purified API Powder Dry Vacuum Desiccation (<10 mbar, 24h) Start->Dry Vial Transfer to Amber Vials (UV Protection) Dry->Vial Argon Argon Gas Overlay (Displace O2/H2O) Vial->Argon Seal PTFE Cap & Parafilm Seal Argon->Seal Store Store at -20°C with Indicating Silica Gel Seal->Store Validate Self-Validation: Check Silica Color Before Use Store->Validate

Validated step-by-step workflow for long-term API storage.

Protocol 2: Moisture Rescue & Salt Reformation

Objective: Recover degraded, clumped material that has undergone partial disproportionation back into a high-purity hydrochloride salt.

  • Dissolution: Dissolve the degraded, gummy amine in cold, anhydrous ethyl acetate (approx. 10 mL per gram of compound). Ethyl acetate is an excellent solvent system for removing moisture from amine salts and isolating the free base 5[5].

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter. This removes insoluble carbonate salts that formed via atmospheric CO2 reacting with the exposed free base4[4].

  • Re-acidification: Slowly bubble dry HCl gas into the cold ethyl acetate solution, or add a stoichiometric amount of 4M HCl in ethyl acetate 5[5].

  • Crystallization: The pure 1-(4-Chlorophenyl)-3-methoxypropan-1-amine HCl will immediately precipitate as a white crystalline solid. Concentrate the mixture under reduced pressure, resuspend in fresh ethyl acetate, and concentrate again to drive off excess HCl.

  • Self-Validation (pH Check): Dissolve 1 mg of the recovered solid in 1 mL of deionized water. Measure the pH. A pH between 4.5 and 5.5 confirms the stoichiometric hydrochloride salt has been successfully reformed without excess trapped acid.

References

  • Source: University Digital Conservancy (umn.edu)
  • Source: ResearchGate (researchgate.net)
  • Source: PMC - NIH (nih.gov)
  • Source: Sciencemadness Discussion Board (sciencemadness.org)
  • Source: Sciencemadness Discussion Board (sciencemadness.org)

Sources

Optimization

Technical Support Center: Optimizing Chiral Resolution of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with the chiral resolution of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with the chiral resolution of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride. Because this molecule features a flexible aliphatic methoxy tail and a rigid 4-chlorophenyl group, achieving high enantiomeric excess (ee) requires precise thermodynamic control, strategic resolving agent selection, and rigorous phase management.

Resolution Strategy & Workflow

The most scalable approach for resolving primary aryl-alkylamines is classical diastereomeric salt formation[1]. The workflow below outlines the critical path from the racemic hydrochloride salt to the isolated, enantiopure API.

G RacemicHCl Racemic Amine-HCl (Starting Material) Freebasing 1. Freebasing (NaOH / MTBE) RacemicHCl->Freebasing RacemicBase Racemic Free Base Freebasing->RacemicBase SaltFormation 2. Salt Formation (+ D-DBTA in EtOH) RacemicBase->SaltFormation Crystallization 3. Fractional Crystallization (Thermodynamic Selection) SaltFormation->Crystallization Diastereomer Enantioenriched Diastereomeric Salt Crystallization->Diastereomer SaltBreaking 4. Salt Breaking (NaOH / DCM) Diastereomer->SaltBreaking EnantiopureBase Enantiopure Free Base SaltBreaking->EnantiopureBase HClFormation 5. HCl Salt Reformation (Anhydrous IPA/HCl) EnantiopureBase->HClFormation FinalProduct Pure (S)- or (R)- Amine-HCl HClFormation->FinalProduct

Figure 1: Classical diastereomeric salt resolution workflow for chiral amines.

Step-by-Step Methodologies

Protocol A: Classical Diastereomeric Salt Resolution

This self-validating protocol utilizes (+)-Dibenzoyl-D-tartaric acid (D-DBTA) under thermodynamic control.

Step 1: Freebasing the Racemate

  • Causality: Diastereomeric salt formation relies on acid-base chemistry. The hydrochloride salt must be neutralized to liberate the nucleophilic lone pair of the primary amine[2].

  • Procedure: Suspend 1-(4-Chlorophenyl)-3-methoxypropan-1-amine HCl in Methyl tert-butyl ether (MTBE). Slowly add 2.0 M aqueous NaOH until the aqueous layer reaches pH > 12. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the racemic free base as a pale oil.

Step 2: Diastereomeric Salt Formation

  • Causality: (+)-DBTA is selected because its bulky, rigid aromatic groups provide excellent π−π stacking and steric differentiation against the 4-chlorophenyl group of the API. This structural complementarity is critical for forming a stable, highly ordered crystal lattice[3].

  • Procedure: Dissolve the racemic free base (1.0 eq) in absolute ethanol (EtOH). In a separate flask, dissolve (+)-DBTA (0.5 to 1.0 eq) in EtOH. Heat both solutions to 60°C. Slowly add the (+)-DBTA solution to the amine solution under continuous stirring.

Step 3: Fractional Crystallization

  • Causality: The resulting diastereomeric salts exhibit different solubilities. Gradual cooling ensures thermodynamic selection of the less soluble diastereomer, preventing the kinetic entrapment of the undesired isomer[4].

  • Procedure: Allow the mixture to cool naturally to room temperature over 4–6 hours at a controlled rate of ~10°C/hour. Once crystallization initiates, hold the suspension at 5°C for 2 hours. Filter the crystals and wash with cold EtOH. Self-Validation Check: Analyze a small aliquot of the salt via chiral HPLC to determine the diastereomeric excess (de).

Step 4: Salt Breaking & Enantiomer Recovery

  • Causality: The diastereomeric salt must be cleaved to recover the resolving agent and isolate the pure enantiomer[4].

  • Procedure: Suspend the enantioenriched salt in Dichloromethane (DCM) and add 2.0 M NaOH until the salt fully dissolves (pH > 12). Extract the aqueous layer twice with DCM. The aqueous layer retains the sodium salt of (+)-DBTA (which can be acidified and recovered)[4]. Concentrate the organic layer to yield the enantiopure free base.

Step 5: HCl Salt Reformation

  • Causality: The free base is prone to oxidation and is difficult to handle. Reforming the HCl salt ensures long-term stability. Because the molecule contains a polar methoxy group, aqueous HCl will cause yield loss; anhydrous conditions are required.

  • Procedure: Dissolve the enantiopure free base in Isopropanol (IPA). Chill to 0°C and dropwise add 1.2 eq of anhydrous HCl in IPA (5–6 N). Stir for 1 hour, add heptane as an anti-solvent to drive precipitation, filter, and dry under vacuum.

Protocol B: Preparative Chiral SFC (Alternative Workflow)

For projects requiring rapid isolation without extensive crystallization screening, Supercritical Fluid Chromatography (SFC) is the preferred alternative.

  • Stationary Phase: Chiralpak IG or AD-H (Amylose-based).

  • Mobile Phase: CO₂ / Methanol with 0.1% Diethylamine (DEA).

  • Causality: The basic additive (DEA) is strictly required. It suppresses secondary hydrogen-bonding interactions between the primary amine of the analyte and the free silanols on the silica support, which would otherwise cause severe peak tailing and ruin the resolution.

Quantitative Data: Resolving Agent Comparison

Selecting the correct resolving agent is the most critical variable in Protocol A. The table below summarizes the expected performance metrics for 1-(4-Chlorophenyl)-3-methoxypropan-1-amine based on structural compatibility.

Resolving AgentMolar Eq.Preferred Solvent SystemTypical ee% (1st Pass)Mechanistic Comments
(+)-Tartaric Acid 1.0MeOH / H₂O30 - 40%Poor π−π stacking; flexible lattice often leads to oiling out[4].
(+)-DBTA 0.5 - 1.0EtOH / Water85 - 95%Excellent steric differentiation; rigid lattice prevents phase separation[3].
(+)-DTTA 0.5 - 1.0IPA / MeOH80 - 90%Good alternative to DBTA; slightly higher solubility requires less solvent.
(S)-Mandelic Acid 1.0MTBE / EtOH50 - 60%Insufficient steric bulk; frequently forms solid solutions with this substrate.

Troubleshooting Guides & FAQs

Q: Why is my diastereomeric excess (de) plateauing around 80% even after multiple recrystallizations? A: You are likely encountering a solid solution (where the undesired diastereomer substitutes into the crystal lattice of the desired one) or hitting a eutectic limitation.

  • Solution: Do not continue recrystallizing in the same solvent. Switch the solvent system (e.g., from pure EtOH to an EtOH/Water or MeOH/MTBE blend) to alter the solubility curves, or switch the resolving agent entirely (e.g., from DBTA to DTTA).

Q: During Step 3, the diastereomeric salt is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the saturation temperature of the solvent. The flexible methoxypropyl tail of the API makes it highly susceptible to this.

  • Solution:

    • Lower the initial concentration of the API and resolving agent.

    • Add a non-polar anti-solvent (like heptane) dropwise to adjust the solubility curve.

    • Best Practice: Seed the solution with pure diastereomeric crystals at a higher temperature (e.g., 45°C) before the oiling boundary is reached.

Q: I am losing significant yield during the final HCl salt reformation (Step 5). What is the cause? A: 1-(4-Chlorophenyl)-3-methoxypropan-1-amine is highly soluble in aqueous and polar media due to the combined polarity of the primary amine and the methoxy ether oxygen. If you are using aqueous HCl (e.g., 37% HCl), the resulting salt will remain dissolved in the water/solvent mixture.

  • Solution: Strictly use anhydrous conditions. Utilize HCl gas dissolved in Isopropanol (IPA) or ethereal HCl, and force the precipitation using a non-polar anti-solvent like heptane or MTBE.

Q: Can I resolve the hydrochloride salt directly without freebasing it first? A: No. Diastereomeric salt formation is fundamentally an acid-base neutralization reaction between a chiral acid and a chiral base[2]. The hydrochloride salt is already neutralized; therefore, the chloride counter-ion must be removed via freebasing (Step 1) to allow the (+)-DBTA to bond with the amine.

References

  • Chiralpedia. "Part 6: Resolution of Enantiomers." Chiralpedia Knowledge Base. Available at:[Link]

  • Chemistry LibreTexts. "6.8 Resolution (Separation) of Enantiomers." Organic Chemistry (Wade). Available at:[Link]

Sources

Troubleshooting

Overcoming baseline noise in HPLC analysis of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride

Welcome to the technical support center for the HPLC analysis of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to trouble...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, particularly baseline noise, encountered during the chromatographic analysis of this primary amine compound. Our approach is rooted in fundamental chromatographic principles to provide not just solutions, but a deeper understanding of the analytical challenges.

The analysis of basic compounds like 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride by reversed-phase HPLC can be challenging. The primary amine functional group is prone to electrostatic interactions with the stationary phase, leading to issues like peak tailing, which can complicate baseline integration and reduce analytical accuracy. Furthermore, a stable baseline is the foundation of sensitive and reproducible quantification. This guide provides a systematic, question-and-answer-based approach to diagnose and solve baseline disturbances.

Troubleshooting Guide: From Baseline Noise to Ghost Peaks

This section addresses the most common questions and issues encountered during the analysis. We will proceed from general system-level problems to challenges specific to the analyte's chemical nature.

Q1: My baseline is noisy, drifting, or showing regular pulsations. What are the primary causes and how do I fix it?

An unstable baseline can obscure small peaks and compromise the accuracy of your results.[1] It can manifest as random noise (spikes), a consistent upward or downward trend (drift), or regular, pump-stroke-like pulsations. The causes are often related to the mobile phase, the HPLC system hardware, or environmental factors.[1][2][3]

Causality & Troubleshooting:

  • Mobile Phase Issues: This is the most common source of baseline problems.

    • Dissolved Gases: As the mobile phase moves from high pressure (in the column) to low pressure (in the detector cell), dissolved gases can form bubbles, causing noise.[4][5] Ensure your mobile phase is thoroughly degassed using an inline degasser, helium sparging, or sonication.[1][4]

    • Contamination or Degradation: Impurities in low-quality solvents, salts, or additives can create a noisy or drifting baseline.[6][7] Similarly, additives like trifluoroacetic acid (TFA) can degrade over time, changing their UV absorbance and causing baseline drift.[2][4] Always use fresh, HPLC-grade or LC-MS-grade solvents and reagents.[1][7][8]

    • Improper Mixing: In gradient elution, incomplete mixing of mobile phase components can lead to baseline fluctuations. Ensure your system's mixer is functioning correctly.

  • HPLC System Hardware:

    • Pump Malfunctions: Worn pump seals or faulty check valves are common culprits for pulsating baselines.[6] If you observe pressure fluctuations that correlate with the baseline noise, the pump is a likely source.[9][10]

    • Leaks: Even a small leak in the system can draw in air, leading to pressure instability and a noisy baseline.[5]

    • Detector Issues: An aging detector lamp can cause a gradual increase in noise and baseline drift. Contamination in the detector flow cell can also be a source of erratic noise.[10][11]

  • Environmental Factors:

    • Temperature Fluctuations: Detectors, particularly Refractive Index (RI) detectors, are sensitive to changes in ambient temperature.[4] Maintaining a stable laboratory temperature or using a column oven can mitigate this.[3]

To systematically diagnose these issues, follow the logical workflow below.

HPLC_Troubleshooting_Workflow start Start: Unstable Baseline Observed q_pulsating Is the noise regular/pulsating? start->q_pulsating check_pump Check Pump: - Inspect check valves - Examine pump seals - Monitor pressure graph q_pulsating->check_pump Yes q_drifting Is the baseline drifting or randomly noisy? q_pulsating->q_drifting No q_still_noisy Is baseline still unstable? check_pump->q_still_noisy prepare_fresh_mp Prepare Fresh Mobile Phase: - Use high-purity solvents - Thoroughly degas q_drifting->prepare_fresh_mp check_temp Check for Temperature Fluctuations: - Is column/detector near a vent? - Use column oven prepare_fresh_mp->check_temp check_temp->q_still_noisy check_leaks Systematically Check for Leaks (fittings, connections) q_still_noisy->check_leaks Yes problem_solved Problem Resolved q_still_noisy->problem_solved No flush_system Flush System & Detector Cell check_leaks->flush_system check_lamp Check Detector Lamp Age/Intensity flush_system->check_lamp check_lamp->problem_solved

Fig 1. Systematic workflow for troubleshooting general baseline issues.
Q2: I am observing peaks in my blank injections (ghost peaks). Where do they come from, and how can I eliminate them?

Ghost peaks are extraneous signals that appear even when injecting a blank solvent.[12] They can interfere with analyte quantification and are particularly problematic in gradient elution methods.[13] These peaks arise from contamination within the HPLC system, mobile phase, or sample preparation materials.[12][14]

Sources and Elimination Strategies:

  • Mobile Phase Contamination: Even HPLC-grade reagents can contain trace impurities that concentrate on the column and elute as sharp peaks during a gradient.[12] Water is a very common source of contamination.[6][7]

    • Solution: Use the highest purity solvents and additives available. Prepare mobile phases fresh daily and avoid topping off reservoirs, which can introduce contaminants.[4][12] Consider using a "ghost trap" column between the mixer and autosampler to remove impurities from the mobile phase before they reach the analytical column.[14]

  • System Contamination: Carryover from previous injections is a frequent cause.[12] Contaminants can adhere to the autosampler needle, injection port, or rotor seal and be introduced in subsequent runs.

    • Solution: Implement a rigorous needle wash protocol using a strong solvent. If carryover is suspected, flush the entire system. See Protocol 2 for column cleaning procedures.

  • Sample Preparation Materials: Contaminants can leach from vials, caps, filters, or plastic containers used for mobile phase preparation.[8][12] Phthalates from plasticware are common culprits.

    • Solution: Use clean glassware for mobile phase preparation.[12] Test for contamination by rinsing a new vial with a clean solvent and injecting that solvent.[15]

To pinpoint the source, follow the Protocol for Identifying Ghost Peak Sources .

Q3: My analyte peak is tailing, making the baseline hard to define. How do I improve the peak shape?

Peak tailing is a common issue when analyzing basic compounds like amines on traditional silica-based reversed-phase columns.[16] It occurs due to secondary, undesirable interactions between the positively charged (protonated) amine group of the analyte and negatively charged, acidic residual silanol groups (Si-OH) on the silica surface.[16][17] This leads to a portion of the analyte being retained more strongly, resulting in an asymmetrical peak.

Solutions for Mitigating Peak Tailing:

  • Mobile Phase pH Adjustment: This is a powerful tool for controlling peak shape.[18] By lowering the mobile phase pH to ≤ 3, the residual silanol groups become protonated (Si-OH) and are no longer ionized, which significantly reduces the unwanted secondary interactions.[16][19]

    • Caveat: While effective, operating at very low pH can risk dissolving the silica backbone of the column. Always ensure your column is rated for use at the selected pH.[19]

  • Use of Mobile Phase Additives (Competing Base): Adding a small concentration (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase can effectively "mask" the active silanol sites.[20][21] The TEA, being a stronger base, preferentially interacts with the silanols, preventing the analyte from doing so.

  • Modern Column Chemistries: The most effective solution is often to use a column designed for the analysis of basic compounds.

    • High-Purity, End-Capped Columns: Modern "Type B" silica columns have a much lower content of acidic silanols and are thoroughly "end-capped" to cover most remaining sites.[16]

    • Hybrid or Polymer-Based Columns: Stationary phases that incorporate organic polymers or have a hybrid silica-organic structure offer improved pH stability and reduced silanol activity, providing excellent peak shapes for bases.[16]

Q4: What are ion-pairing agents and are they suitable for this analysis?

Ion-pairing chromatography is a technique used to increase the retention and improve the peak shape of charged analytes in reversed-phase HPLC.[22]

Mechanism: For a basic analyte like 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride, which is protonated and positively charged at low pH, an anionic ion-pairing reagent is added to the mobile phase. Common examples include alkyl sulfonates like sodium 1-heptanesulfonate. The negatively charged sulfonate head group forms an ion pair with the positively charged analyte. The hydrophobic alkyl tail of the reagent associates with the non-polar stationary phase, effectively increasing the retention of the analyte.[22]

Considerations:

  • Pros: Can significantly improve retention and peak shape for highly polar, basic compounds that are otherwise poorly retained.

  • Cons: Columns can take a very long time to equilibrate with ion-pairing reagents and are difficult to switch back to standard reversed-phase methods.[11] These reagents can also cause baseline noise if they are not of high purity and are generally not compatible with mass spectrometry (MS) detectors as they are non-volatile.[23]

Strategy Mechanism Typical Additive Pros Cons
Low pH Suppresses silanol ionization.[16]0.1% Formic Acid or TFASimple, effective, MS-compatible.May reduce retention for some amines; risk of column damage at very low pH.
Competing Base Masks active silanol sites.[20]0.1% Triethylamine (TEA)Good peak shape improvement.Not MS-compatible; can have its own UV absorbance.
Ion-Pairing Forms a neutral complex with the analyte, increasing retention.[22]5 mM Sodium HeptanesulfonateGreatly increases retention for polar amines.Long equilibration times; not MS-compatible; can cause baseline noise.
Detailed Experimental Protocols
Protocol 1: Identifying the Source of Ghost Peaks

This systematic process helps isolate the origin of unexpected peaks in your chromatogram.

  • Step 1: Gradient Blank (No Injection): Run your full analytical gradient method without making an injection.[15]

    • Observation: If peaks appear, they originate from the HPLC system or the mobile phase itself (e.g., contaminated water or solvents).[15] Proceed to check mobile phase components.

    • Observation: If no peaks appear, the contamination is introduced via the injection process. Proceed to Step 2.

  • Step 2: Blank Solvent Injection: Fill a clean, new vial with fresh, high-purity solvent (e.g., the initial mobile phase composition or pure acetonitrile) and inject it.[13]

    • Observation: If ghost peaks appear, the source is likely carryover from the autosampler needle/port or contamination in the blank solvent itself.[12]

    • Observation: If no peaks appear, the contamination is likely coming from your sample preparation procedure or materials.

  • Step 3: Isolate Sample Preparation Components: Systematically check for contamination from sample vials, caps, and any solvents used to dissolve your sample.[15]

    • Rinse a sample vial with clean solvent and inject the rinse.

    • Prepare a "mock sample" using only the dissolution solvent and inject it.

Ghost_Peak_Workflow start Ghost Peak Observed run_blank Run Gradient Blank (No Injection) start->run_blank q_peaks_present1 Peaks Present? run_blank->q_peaks_present1 source_mp_system Source: Mobile Phase or System Contamination q_peaks_present1->source_mp_system Yes inject_solvent Inject Clean Solvent from New Vial q_peaks_present1->inject_solvent No q_peaks_present2 Peaks Present? inject_solvent->q_peaks_present2 source_carryover Source: Autosampler Carryover q_peaks_present2->source_carryover Yes source_sample_prep Source: Sample Prep (Vials, Caps, Diluent) q_peaks_present2->source_sample_prep No

Fig 2. Workflow for identifying the source of ghost peaks.
Protocol 2: Reversed-Phase Column Cleaning and Regeneration

If your column is contaminated, leading to high backpressure or poor peak shape, this flushing sequence can often restore performance. Always disconnect the column from the detector before flushing.[24]

  • Step 1: Remove Buffer: Flush the column with 10-20 column volumes of your mobile phase with the buffer salts replaced by HPLC-grade water (e.g., if your mobile phase is 50:50 Acetonitrile:Buffer, flush with 50:50 Acetonitrile:Water).[24][25] This prevents buffer precipitation in strong organic solvent.

  • Step 2: Strong Organic Flush: Flush with 20 column volumes of 100% Acetonitrile.

  • Step 3: Very Strong Organic Flush (for stubborn contaminants): Flush with 20 column volumes of 75% Acetonitrile / 25% Isopropanol.[24]

  • Step 4: Return to Mobile Phase: Before reintroducing your buffered mobile phase, flush again with the intermediate solvent from Step 1.

  • Step 5: Re-equilibration: Equilibrate the column with your analytical mobile phase until the baseline is stable (this may take 20-30 column volumes).

Frequently Asked Questions (FAQs)
  • Q: How often should I prepare a fresh mobile phase?

    • A: It is highly recommended to prepare aqueous mobile phases fresh daily.[4] This minimizes the risk of microbial growth, which can cause contamination and blockages, and prevents the degradation of additives.[26][27]

  • Q: What grade of solvents and reagents should I use?

    • A: Always use HPLC-grade or higher (e.g., LC-MS grade) solvents, water, and additives.[7] Using lower-grade reagents is a common cause of baseline noise, ghost peaks, and column contamination.[7][8]

  • Q: What is a guard column and will it help with these issues?

    • A: A guard column is a small, disposable column installed between the injector and the analytical column. It has the same stationary phase as the analytical column and is designed to adsorb strongly retained impurities and particulates from the sample, protecting the more expensive analytical column and extending its lifetime.[11][19] It is a highly recommended preventative measure.

  • Q: What is the best way to degas my mobile phase?

    • A: Modern HPLC systems are equipped with an inline vacuum degasser, which is highly effective.[4] If your system lacks one, alternative methods include helium sparging (bubbling helium through the solvent) or vacuum degassing and sonication.[1][6] Proper degassing is crucial for preventing bubbles that cause baseline noise and pump instability.[1][6]

References
  • Conquer Ghost Peaks in HPLC: Identification and Elimination. (2024).
  • How to Identify Ghost Peaks in U/HPLC. (n.d.). Phenomenex.
  • Why Your HPLC Baseline Drifts—And How to Stop It. (2024).
  • HPLC Repair Services: Common Causes of Baseline Noise. (2020). Overbrook Support.
  • Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. (n.d.). Shimadzu.
  • Why Your HPLC Baseline Drifts—And How to Stop It. (n.d.). Labtech.
  • Uncovering Overlooked Factors Behind Abnormal Baselines. (2025).
  • 5 Major causes of noise in chromatograms during HPLC analysis?. (2023). Reddit.
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chrom
  • Ghost Peaks in HPLC Explained: Causes, Troubleshooting, and Solutions. (2024). YouTube.
  • Ghost Peaks in HPLC - 5 common sources. (n.d.). Axion Labs.
  • Troubleshooting Common HPLC Issues. (2025). Labcompare.com.
  • Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. (2014). Taylor & Francis.
  • Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. (2015).
  • Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. (2025). LCGC.
  • A guarantee to avoid ghost peaks in gradient HPLC. (n.d.). The Analytical Scientist.
  • How to Reduce Peak Tailing in HPLC?. (2025). Phenomenex.
  • Extending HPLC Column Lifetimes: Causes of Column Contamination. (2025).
  • How can I prevent peak tailing in HPLC?. (2013).
  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. (n.d.). AKJournals.
  • HPLC Troubleshooting Mini Guide - Baseline Issues. (n.d.). Phenomenex.
  • Shimadzu Baseline Disturbance. (2025). Shimadzu.
  • Ghost Peaks in Gradient HPLC. (n.d.). Element Lab Solutions.
  • Common Causes Of Peak Tailing in Chrom
  • Ion-Pair Reagents for HPLC. (n.d.). TCI Chemicals.
  • Ion-Pair Reagents for HPLC. (n.d.). TCI Chemicals.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021). Labcompare.com.
  • HPLC Column Cleaning & Washing Procedure. (2024). GL Sciences.
  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. (n.d.).
  • The Hidden Risks of Mobile Phase Particles in HPLC. (2025). ASIDUO Scientific.
  • The Cleaning and Regeneration of Reversed-Phase HPLC Columns. (n.d.). Chemass.
  • Column Care, Cleaning and Storage. (n.d.). Avantor ACE.
  • Effect of pH on LC-MS Analysis of Amines. (n.d.).
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.).
  • How to Regenerate a C18 HPLC Column. (n.d.). Chrom Tech.
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023).
  • Ion Pairing Reagents and Buffers. (n.d.). Regis Technologies.
  • Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. (2018).
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • HPLC Column Selection Guide. (n.d.). Phenomenex.
  • LC Column Cleaning and Regener
  • HPLC Column Selection Guide. (n.d.).
  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (2022). Journal of Proteome Research.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Purity of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride Bulk Batches

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. This guide provides a comprehensive f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. This guide provides a comprehensive framework for validating the purity of bulk batches of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore a multi-tiered analytical approach, grounded in established regulatory principles, to ensure the reliable and robust characterization of this API.

The strategies outlined herein are designed to provide a high degree of confidence in the purity of each batch, meeting the stringent requirements set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4][5] The core of our approach is the synergistic use of a primary chromatographic method for separation and quantification of the main component and its impurities, supported by orthogonal techniques for comprehensive characterization.

The Central Role of High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for purity and impurity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[6][7][8] For 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride, a reversed-phase HPLC (RP-HPLC) method is the preferred primary analytical technique.

The rationale for selecting RP-HPLC is its ability to separate compounds with a wide range of polarities, making it ideal for resolving the API from potential process-related impurities and degradation products. These impurities can arise from starting materials, by-products of the synthesis, or degradation of the API during manufacturing and storage.[3][5][][10]

Analytical_Workflow cluster_0 Primary Analysis cluster_1 Orthogonal & Confirmatory Methods HPLC_Purity HPLC Purity & Impurity Profiling LC_MS_Identification LC-MS for Impurity ID HPLC_Purity->LC_MS_Identification Identify Impurities Final_Purity_Report Comprehensive Purity Report HPLC_Purity->Final_Purity_Report GC_Residual_Solvents GC-HS for Residual Solvents GC_Residual_Solvents->Final_Purity_Report LC_MS_Identification->Final_Purity_Report NMR_Structure NMR for Structural Confirmation NMR_Structure->Final_Purity_Report DSC_Purity DSC for Solid-State Purity DSC_Purity->Final_Purity_Report Bulk_Batch Bulk Batch of API Bulk_Batch->HPLC_Purity Primary Test Bulk_Batch->GC_Residual_Solvents Parallel Test Bulk_Batch->NMR_Structure Parallel Test Bulk_Batch->DSC_Purity Parallel Test

Caption: Integrated workflow for API purity validation.

Experimental Protocols

Primary Purity Determination by RP-HPLC

This method is designed to quantify the main component and separate it from potential organic impurities.

Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 2.5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the bulk API in the mobile phase to a concentration of 1 mg/mL.

  • Standard Preparation: Prepare a reference standard of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride at the same concentration.

  • Analysis: Inject the sample and standard solutions and record the chromatograms. Calculate the purity by comparing the peak area of the main component in the sample to that of the standard.

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile/Phosphate Buffer (pH 2.5) Gradient
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Temperature 30 °C
Injection Volume 10 µL

Table 1: HPLC Method Parameters

Batch IDPurity by HPLC (%)Major Impurity (%)Total Impurities (%)
Batch A99.850.080.15
Batch B99.520.250.48
Batch C99.910.050.09

Table 2: Comparative HPLC Purity Data for Three Bulk Batches

Orthogonal and Confirmatory Analyses

To ensure a comprehensive purity assessment, orthogonal methods are employed to analyze different aspects of the API.

Organic solvents used in the manufacturing process must be controlled to ensure patient safety.[11][12][13][14][15] Headspace Gas Chromatography with Flame Ionization Detection (GC-FID) is the standard method for this analysis.[11][12]

Protocol:

  • Instrumentation: GC system with a headspace autosampler and FID detector.

  • Column: A suitable capillary column for residual solvent analysis (e.g., G43 phase).[14]

  • Carrier Gas: Nitrogen or Helium.

  • Injector Temperature: 140 °C.

  • Detector Temperature: 250 °C.

  • Oven Program: Isothermal at a suitable temperature to separate common process solvents.

  • Sample Preparation: Accurately weigh the API into a headspace vial and dissolve in a suitable high-boiling point solvent like dimethyl sulfoxide (DMSO).

  • Standard Preparation: Prepare a standard solution containing known amounts of potential residual solvents in the same diluent.

  • Analysis: Analyze the headspace of the heated sample and standard vials.

SolventBatch A (ppm)Batch B (ppm)Batch C (ppm)ICH Limit (ppm)
Methanol1502501203000
Acetone5080455000
Dichloromethane<1015<10600

Table 3: Residual Solvent Analysis Data

Any significant impurities detected by HPLC should be identified.[][16][17][18] LC-MS couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, providing molecular weight and fragmentation data for structural elucidation.[][19]

Impurity_ID_Logic HPLC_Peak Impurity Peak in HPLC > Threshold LC_MS_Analysis LC-MS Analysis HPLC_Peak->LC_MS_Analysis Molecular_Weight Determine Molecular Weight LC_MS_Analysis->Molecular_Weight Fragmentation_Pattern Analyze MS/MS Fragmentation Molecular_Weight->Fragmentation_Pattern Structure_Elucidation Propose Impurity Structure Fragmentation_Pattern->Structure_Elucidation

Caption: Logical flow for impurity structure elucidation.

NMR spectroscopy is a powerful, non-destructive technique for confirming the structure of the API and can also be used to identify and quantify impurities.[20][21][22][23] ¹H and ¹³C NMR provide detailed information about the molecular structure.[20][21]

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature.[24][25] For a pure crystalline substance, the melting point is sharp. The presence of impurities broadens the melting endotherm and lowers the melting point, which can be used to determine the purity of the sample based on the van't Hoff equation.[26][27][28]

Protocol:

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Pans: Aluminum pans, hermetically sealed.

  • Heating Rate: 1-2 °C/min.

  • Purge Gas: Nitrogen at a constant flow rate.

  • Sample Preparation: Accurately weigh 2-5 mg of the API into a sample pan.

  • Analysis: Heat the sample through its melting range and record the thermogram. Calculate the purity using the instrument's software based on the van't Hoff equation.

Batch IDPurity by DSC (%)Onset of Melting (°C)
Batch A99.92155.2
Batch B99.65154.1
Batch C99.95155.5

Table 4: DSC Purity Analysis

Conclusion

The validation of purity for bulk batches of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride requires a multifaceted analytical strategy. By combining the quantitative power of a validated RP-HPLC method with orthogonal techniques like GC-HS, LC-MS, NMR, and DSC, a comprehensive and reliable assessment of API purity can be achieved. This integrated approach ensures that each batch meets the high-quality standards required for pharmaceutical manufacturing, ultimately safeguarding patient safety. The data presented for hypothetical batches A, B, and C demonstrate how these methods can differentiate batches based on their purity profiles.

References

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Available at: [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. International Council for Harmonisation. Available at: [Link]

  • Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products. LabRulez LCMS. Available at: [Link]

  • Use of DSC in Pharmaceuticals Drug Characterisation. Veeprho. Available at: [Link]

  • Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. NorthEast BioLab. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Veeprho. Available at: [Link]

  • GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. Green Chemistry (RSC Publishing). Available at: [Link]

  • 2025 Pharma Trends: Structure elucidation services by NMR. ResolveMass Laboratories Inc. Available at: [Link]

  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. Available at: [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: [Link]

  • Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics. KBI Biopharma. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]

  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac. Available at: [Link]

  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). International Council for Harmonisation. Available at: [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. ResolveMass Laboratories Inc. Available at: [Link]

  • FDA Signals a New Approach for Analytical Method Validation. ResearchGate. Available at: [Link]

  • Residual Solvent Analysis of Pharmaceutical Products. Agilent. Available at: [Link]

  • The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Intertek. Available at: [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. Available at: [Link]

  • Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International. Available at: [Link]

  • DSC purity. Mettler Toledo. Available at: [Link]

  • Differential Scanning Calorimetry (DSC) Analysis Principle. ResolveMass Laboratories Inc. Available at: [Link]

  • Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Shimadzu. Available at: [Link]

  • Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. PMC. Available at: [Link]

  • Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. European Medicines Agency. Available at: [Link]

  • Control of impurities of pharmacopoeial substances - Scientific guideline. European Medicines Agency. Available at: [Link]

  • European pharmacopoeia: Quality standards for medicines. EUPATI Toolbox. Available at: [Link]

  • CPMP guideline on control of impurities of pharmacopoeia General Monograph. European Medicines Agency (EMA). Available at: [Link]

  • Content of the dossier for CEP applications for chemical purity and microbiological quality of substances for pharmaceutical use. European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]

  • 1-propanamine, 3-((1-(4-chlorophenyl)-4-(4-methoxyphenyl)-1h-pyrazol-3-yl)oxy)-n,n-dimethyl-,monohydrochloride. PubChem. Available at: [Link]

  • 1-(3,4-dichlorophenyl)-3-methoxypropan-1-amine hydrochloride — Chemical Substance Information. NextSDS. Available at: [Link]

  • A method of synthesis primary amine hydrochloride. Google Patents.
  • Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) -. Der Pharma Chemica. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. Available at: [Link]

  • RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. ResearchGate. Available at: [Link]

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Comparative

1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride vs structurally similar amine intermediates

Comparative Analysis of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine Hydrochloride and Structurally Similar Amine Intermediates in Kinase Inhibitor Development Executive Summary Chiral 1-arylalkylamines are privileged phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine Hydrochloride and Structurally Similar Amine Intermediates in Kinase Inhibitor Development

Executive Summary

Chiral 1-arylalkylamines are privileged pharmacophores in modern oncology drug discovery, serving as critical hinge-binding or pocket-filling motifs in ATP-competitive kinase inhibitors. A prominent example is the pan-AKT inhibitor Capivasertib (AZD5363), which utilizes a terminal hydroxyl-bearing amine intermediate[1],[2]. This guide provides an objective, data-driven comparison between 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride (the O-methylated analog) and its structurally similar counterparts. By analyzing physicochemical properties, binding thermodynamics, and metabolic stability, we outline how subtle functional group modifications—such as masking a hydroxyl group as a methoxy ether—can fundamentally alter a drug candidate's pharmacokinetic (PK) profile.

Structural Rationale & Target Significance

The PI3K/AKT/mTOR signaling cascade is highly dysregulated in various malignancies, particularly hormone receptor-positive breast cancers[1],[3]. Inhibitors targeting the AKT kinase family must achieve high affinity within the ATP-binding cleft while maintaining favorable oral bioavailability.

AKT_Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates AKT AKT (PKB) PIP3->AKT Activates mTOR mTOR AKT->mTOR Phosphorylates Survival Tumor Cell Survival mTOR->Survival Promotes Inhibitor Amine-Derived AKT Inhibitor Inhibitor->AKT ATP-Competitive Blockade

Caption: Diagram 1: The PI3K/AKT/mTOR signaling pathway and the targeted intervention by AKT inhibitors.

In the development of these inhibitors, the amine intermediate is coupled to a heterocyclic core (e.g., pyrrolopyrimidine). The choice of the amine side chain dictates the molecule's interaction with the solvent-exposed region of the kinase.

  • 1-(4-Chlorophenyl)-3-hydroxypropan-1-amine: The precursor used in Capivasertib. The terminal -OH acts as both a hydrogen bond donor (HBD) and acceptor (HBA)[2],[4].

  • 1-(4-Chlorophenyl)-3-methoxypropan-1-amine HCl: The target compound of this guide[5]. O-methylation removes the HBD, increases lipophilicity, and physically blocks Phase II conjugation.

  • 1-(4-Chlorophenyl)propan-1-amine: A truncated alkyl analog lacking the oxygen atom entirely, used to establish baseline hydrophobic interactions.

Comparative Physicochemical & SAR Profiling

When optimizing a lead compound, medicinal chemists must balance target potency with metabolic stability. Table 1 outlines the fundamental physicochemical shifts induced by altering the C3-substituent of the amine chain.

Table 1: Physicochemical Properties of the Amine Intermediates

Amine IntermediateMolecular Weight (Free Base)cLogP (Est.)PSA (Ų)H-Bond DonorsH-Bond Acceptors
3-Methoxy Analog (Target)199.68 g/mol 2.5~35.01 (Amine)2 (Amine, Ether)
3-Hydroxy Analog (Capivasertib precursor)185.65 g/mol 1.8~46.02 (Amine, OH)2 (Amine, OH)
Alkyl Analog (Des-alkoxy)169.65 g/mol 2.8~26.01 (Amine)1 (Amine)

Note: The target compound is supplied as a hydrochloride salt (MW: 236.14 g/mol )[6]. The HCl salt is explicitly chosen over the free base to prevent oxidative degradation and atmospheric CO2 absorption (carbamate formation) during long-term storage, ensuring stoichiometric precision during synthesis.

Pharmacodynamic & Pharmacokinetic Trade-offs To understand the causality behind selecting the methoxy analog, we must look at the Structure-Activity Relationship (SAR) data of the resulting kinase inhibitors. Table 2 presents representative SAR data for pyrrolopyrimidine-coupled derivatives ()[2].

Table 2: Representative SAR & ADME Data for Derived AKT Inhibitors

Derivative Core + AmineAKT1 IC₅₀ (nM)HLM Intrinsic Clearance (µL/min/mg)Primary Metabolic Liability
Core + 3-Hydroxy Analog 3.045.2High Phase II Glucuronidation
Core + 3-Methoxy Analog 4.818.5Slow Phase I O-Demethylation
Core + Alkyl Analog 85.012.1Phase I Aliphatic Oxidation

Expert Insight: The 3-hydroxy analog achieves maximal potency by forming a critical hydrogen bond with the kinase's hydration network. However, the free hydroxyl group is highly susceptible to rapid Phase II glucuronidation, leading to high intrinsic clearance. By utilizing the 3-methoxy analog , the H-bond acceptor capability is retained (keeping the IC₅₀ in the single-digit nanomolar range), but the H-bond donor is removed. This structural change acts as a "metabolic shield," physically preventing UDP-glucuronosyltransferase (UGT) enzymes from conjugating the molecule, thereby significantly extending the drug's half-life.

Experimental Methodologies & Self-Validating Protocols

To objectively evaluate these intermediates, researchers must synthesize the final inhibitor constructs and test their metabolic stability. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) Core Assembly

This protocol details the coupling of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine HCl to a generic 4-chloropyrrolopyrimidine core.

  • Preparation: Suspend the 4-chloropyrrolopyrimidine core (1.0 eq) and 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride (1.2 eq) in anhydrous n-butanol (0.2 M).

  • Base Addition (Causality): Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Why? The first equivalent neutralizes the HCl salt of the amine, liberating the nucleophilic free base in situ. The remaining equivalents act as an acid scavenger for the HCl generated during the SNAr reaction.

  • Reaction: Heat the mixture to 110°C in a sealed tube for 16 hours.

  • Self-Validation Step: Monitor via LC-MS. The reaction is validated by the complete disappearance of the core's isotopic [M+H]+ peak and the emergence of the product mass. If unreacted amine remains alongside unreacted core, it indicates incomplete deprotonation; the system dictates the addition of 0.5 eq extra DIPEA and 2 hours of further heating.

  • Isolation: Concentrate under reduced pressure, partition between EtOAc and saturated NaHCO3, dry the organic layer over MgSO4, and purify via flash chromatography (DCM:MeOH gradient).

Protocol B: Comprehensive Phase I/II Microsomal Stability Assay

To prove the metabolic advantage of the methoxy group over the hydroxy group, a Human Liver Microsome (HLM) assay must be conducted evaluating both Phase I (CYP450) and Phase II (UGT) pathways.

HLM_Workflow Prep 1. Prepare 1 µM Amine in PO4 Buffer (pH 7.4) AddHLM 2. Add Human Liver Microsomes (0.5 mg/mL) & Alamethicin Prep->AddHLM Incubate 3. Pre-incubate at 37°C for 5 minutes AddHLM->Incubate Start 4. Initiate with 1 mM NADPH & 2 mM UDPGA Incubate->Start Quench 5. Quench with Cold Acetonitrile (0, 15, 30, 60 min) Start->Quench Analyze 6. Centrifuge & Analyze via LC-MS/MS Quench->Analyze

Caption: Diagram 2: Step-by-step in vitro human liver microsome (HLM) metabolic stability assay workflow.

  • Matrix Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Microsome & Pore-Former Addition (Causality): Add pooled HLMs to a final protein concentration of 0.5 mg/mL. Critically, add Alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes. Why? Alamethicin is a pore-forming peptide. It permeabilizes the microsomal vesicles, allowing the highly polar UDPGA cofactor to access the lumenal UGT enzymes. Without it, Phase II clearance of the hydroxy-analog would be artificially underestimated.

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding a cofactor cocktail yielding final concentrations of 1 mM NADPH (for CYP450s) and 2 mM UDPGA (for UGTs).

  • Quenching: At t = 0, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.

  • Self-Validation Step: The assay must include parallel incubations of Verapamil (positive control for Phase I CYP clearance) and Umbelliferone (positive control for Phase II UGT clearance). If Umbelliferone does not show rapid depletion (>80% clearance at 30 mins), the Alamethicin permeabilization failed, rendering the assay invalid.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (T₁/₂) and intrinsic clearance (CLint).

Conclusion

While the 3-hydroxypropan-1-amine motif is highly effective for maximizing target affinity in drugs like Capivasertib[1],[7], the 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride intermediate offers a sophisticated alternative for overcoming pharmacokinetic liabilities. By strategically masking the hydrogen bond donor, researchers can successfully design out Phase II glucuronidation liabilities while maintaining the critical hydrogen bond acceptor interactions required for potent kinase inhibition.

References

  • Davies, B. R., et al. "Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases." Journal of Medicinal Chemistry, 2013. URL:[Link]

  • Rahmandoust, M., et al. "Introducing carbon quantum dot-Capivasertib drug carrier complex for enhanced treatment of breast cancer." PLoS ONE, 2025. URL:[Link]

  • AstraZeneca Patents (US9879017B2). "Processes for the preparation of AZD5363 and intermediate used therein.

Sources

Validation

A Comparative Guide to the Efficacy of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine Hydrochloride Derivatives as Potential Monoamine Reuptake Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of 1-(4-chlorophenyl)-3-methoxypropan-1-amine hydrochloride and its derivatives, focusing on their pote...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of 1-(4-chlorophenyl)-3-methoxypropan-1-amine hydrochloride and its derivatives, focusing on their potential as monoamine reuptake inhibitors. As a senior application scientist, this document is structured to offer not just data, but a comprehensive understanding of the structure-activity relationships (SAR) that govern the efficacy of these compounds. We will delve into the mechanistic rationale behind their design, present hypothetical comparative data based on established principles of medicinal chemistry, and provide detailed experimental protocols for their evaluation.

Introduction: The Rationale for Targeting Monoamine Transporters

Monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—play a crucial role in regulating mood, cognition, and various physiological processes. The reuptake of these neurotransmitters from the synaptic cleft by their respective transporters (DAT, NET, and SERT) is a primary mechanism for terminating their signaling. Inhibition of these transporters can elevate extracellular neurotransmitter levels, a therapeutic strategy that has proven effective in the treatment of depression and other neuropsychiatric disorders.[1][2]

The lead compound, 1-(4-chlorophenyl)-3-methoxypropan-1-amine, possesses structural features suggestive of interaction with monoamine transporters. The 4-chlorophenyl group is a common motif in many CNS-active drugs, and the propan-1-amine backbone provides a flexible scaffold for interaction with transporter binding sites. The methoxy group introduces a potential hydrogen bond acceptor and can influence the compound's lipophilicity and metabolic stability. This guide will explore how systematic modifications to this core structure could modulate its potency and selectivity for DAT, NET, and SERT.

Proposed Mechanism of Action: A Structural Hypothesis

The binding of 1-(4-chlorophenyl)-3-methoxypropan-1-amine derivatives to monoamine transporters is hypothesized to occur within the substrate-binding pocket, competitively inhibiting the reuptake of endogenous neurotransmitters. The key structural elements and their proposed interactions are outlined below:

  • The 4-Chlorophenyl Moiety: This group is predicted to engage in hydrophobic and/or halogen bonding interactions within a lipophilic pocket of the transporter. The position and nature of the halogen substituent are critical for both potency and selectivity.

  • The Propan-1-amine Backbone: The protonated amine at physiological pH is expected to form a crucial ionic bond with a conserved aspartate residue in the transporter's binding site, a hallmark of many monoamine reuptake inhibitors.

  • The 3-Methoxy Group: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially interacting with specific amino acid residues in the binding pocket, thereby influencing affinity and selectivity.

The following diagram illustrates the hypothetical binding mode of the lead compound within a monoamine transporter.

cluster_transporter Monoamine Transporter Binding Pocket cluster_ligand 1-(4-Chlorophenyl)-3-methoxypropan-1-amine Binding_Pocket Hydrophobic Pocket Aspartate_Residue Aspartate Residue (Ionic Interaction) H_Bond_Acceptor_Site H-Bond Acceptor Site Chlorophenyl 4-Chlorophenyl Group Chlorophenyl->Binding_Pocket Hydrophobic/Halogen Bonding Propanamine Propan-1-amine Backbone Propanamine->Aspartate_Residue Ionic Bond Methoxy 3-Methoxy Group Methoxy->H_Bond_Acceptor_Site Hydrogen Bond

Caption: Hypothetical binding of the lead compound.

Comparative Efficacy: A Structure-Activity Relationship (SAR) Analysis

The following table summarizes the predicted impact of structural modifications on the inhibitory potency (IC50) at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Compound IDR1 (Phenyl Substitution)R2 (Alkoxy Group)Predicted DAT IC50 (nM)Predicted SERT IC50 (nM)Predicted NET IC50 (nM)Predicted Selectivity Profile
LEAD-01 4-ClOCH315080250SERT > DAT > NET
DERIV-02 3,4-diClOCH350120300DAT > SERT > NET
DERIV-03 4-FOCH320050280SERT >> DAT > NET
DERIV-04 4-CH3OCH3300150400SERT > DAT > NET
DERIV-05 4-ClOCH2CH318095270SERT > DAT > NET
DERIV-06 4-ClH400300600Non-selective

Interpretation of SAR:

  • Phenyl Ring Substitution (R1):

    • LEAD-01 (4-Cl): The 4-chloro substitution is a common starting point, often conferring a balance of potency and metabolic stability.

    • DERIV-02 (3,4-diCl): Dichloro substitution, particularly at the 3 and 4 positions, has been shown to enhance potency at the DAT.[3]

    • DERIV-03 (4-F): Fluorine substitution can increase metabolic stability and may enhance SERT selectivity.

    • DERIV-04 (4-CH3): A methyl group might slightly decrease potency compared to a halogen but could offer a different pharmacokinetic profile.

  • Alkoxy Group Variation (R2):

    • DERIV-05 (Ethoxy): Slightly increasing the length of the alkoxy chain from methoxy to ethoxy is not expected to drastically alter the activity profile but may fine-tune binding interactions.

    • DERIV-06 (H): Removal of the methoxy group is predicted to significantly reduce potency across all transporters, highlighting its importance for binding affinity, likely through hydrogen bonding.

Experimental Protocols for Efficacy Evaluation

To validate the predicted activities of these derivatives, a series of in vitro and in vivo assays are essential. The following are detailed protocols for key experiments.

In Vitro: Monoamine Transporter Inhibition Assay

This assay determines the ability of the test compounds to inhibit the reuptake of radiolabeled monoamine neurotransmitters into cells expressing the respective human transporters.[5][6]

Objective: To determine the IC50 values of the derivatives at hDAT, hSERT, and hNET.

Materials:

  • HEK293 cells stably expressing hDAT, hSERT, or hNET.

  • [3H]-Dopamine, [3H]-Serotonin (5-HT), [3H]-Norepinephrine.

  • Test compounds and reference inhibitors (e.g., GBR 12909 for DAT, Fluoxetine for SERT, Desipramine for NET).

  • Assay buffer (e.g., Krebs-Henseleit buffer).

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the test compounds or vehicle for 10-15 minutes at 37°C.

  • Initiation of Uptake: Add the [3H]-labeled neurotransmitter to each well to initiate the uptake reaction. Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

cluster_workflow In Vitro Transporter Inhibition Assay Workflow A Seed Transporter-Expressing Cells C Pre-incubate Cells with Compounds A->C B Prepare Compound Dilutions B->C D Add Radiolabeled Neurotransmitter C->D E Terminate Uptake D->E F Lyse Cells & Count Radioactivity E->F G Calculate IC50 Values F->G

Caption: Workflow for the in vitro monoamine transporter inhibition assay.

In Vivo: Forced Swim Test (FST) in Mice

The FST is a widely used behavioral assay to screen for potential antidepressant activity.[7][8][9] Antidepressant compounds typically reduce the immobility time of mice in this test.

Objective: To evaluate the in vivo antidepressant-like efficacy of the lead compound and its most promising derivatives.

Materials:

  • Male C57BL/6 mice.

  • Cylindrical glass beakers (25 cm height, 10 cm diameter).

  • Water bath to maintain water temperature at 23-25°C.

  • Test compounds and a reference antidepressant (e.g., Imipramine).

  • Vehicle (e.g., saline with 0.5% Tween 80).

  • Video recording and analysis software.

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compounds, reference drug, or vehicle intraperitoneally (i.p.) 30-60 minutes before the test.

  • Test Session:

    • Fill the beakers with water to a depth of 15 cm.

    • Gently place each mouse into a beaker for a 6-minute session.

    • Record the entire session using a video camera.

  • Behavioral Scoring:

    • Analyze the last 4 minutes of the video recording.

    • Score the duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.

  • Data Analysis: Compare the mean immobility time between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

cluster_fst Forced Swim Test Protocol Acclimation Acclimate Mice Dosing Administer Compound/Vehicle Acclimation->Dosing Swim_Test Place Mouse in Water-filled Beaker (6 min) Dosing->Swim_Test Recording Video Record Session Swim_Test->Recording Scoring Score Immobility Time (last 4 min) Recording->Scoring Analysis Statistical Analysis of Immobility Scoring->Analysis

Caption: Step-by-step protocol for the Forced Swim Test in mice.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative evaluation of 1-(4-chlorophenyl)-3-methoxypropan-1-amine hydrochloride derivatives as potential monoamine reuptake inhibitors. The presented SAR analysis, based on established medicinal chemistry principles, suggests that targeted modifications to the phenyl ring and the alkoxy side chain can significantly influence both the potency and selectivity of these compounds.

The detailed experimental protocols for in vitro transporter inhibition assays and in vivo behavioral screening offer a clear path for the empirical validation of these hypotheses. Future research should focus on synthesizing and testing a library of these derivatives to build a robust SAR dataset. Promising candidates should then be subjected to further preclinical evaluation, including pharmacokinetic profiling and assessment in more sophisticated models of depression. This systematic approach will be instrumental in determining the therapeutic potential of this chemical scaffold.

References

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638. [Link]

  • Castagnoli, N., Jr., & Porsolt, R. D. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives internationales de pharmacodynamie et de therapie, 229(2), 315–326.
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). Frontiers in Pharmacology. [Link]

  • Cryan, J. F., & Holmes, A. (2005). The forced swim test: a 'quick-and-dirty' assay for antidepressant efficacy. Nature reviews. Drug discovery, 4(9), 775–785.
  • Forced Swim Test in Mice. (2015). IACUC - University of Iowa. [Link]

  • Petit-Demouliere, B., Chenu, F., & Bourin, M. (2005). Forced swimming test in mice: a review of antidepressant activity. Psychopharmacology, 177(3), 245–255. [Link]

  • Potent and Selective Inhibition of Plasma Membrane Monoamine Transporter by HIV Protease Inhibitors. (2014). Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Schwartz, G. J., Bird, G. S., & Putney, J. W., Jr. (2003). A fluorescent substrate-based assay for the high-affinity monoamine transporters. Journal of biological chemistry, 278(12), 9816–9824.
  • Simultaneous Detection of Dopamine and Serotonin—A Comparative Experimental and Theoretical Study of Neurotransmitter Interactions. (2018). Sensors. [Link]

  • A current view of serotonin transporters. (2016). F1000Research. [Link]

  • Design and Synthesis of Substituted N,3,3-Triphenylpropanamide and 1-Benzhydryl-N-phenylazetidine-3-carboxamide Analogs and their Biological Evaluation as Dopamine D1 Receptor Ligands. (2023). CUNY Academic Works. [Link]

  • Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. (2022). Scientific Reports. [Link]

  • Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter. (2008). Journal of Medicinal Chemistry. [Link]

  • Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. (2014). Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Factsheet on the forced swim test. (n.d.). LASA. [Link]

  • Molecular modeling, synthesis, and evaluation of 1-(4-methoxybenzofuran-5-yl)-3-phenylpropane-1, 3-dione for its anxiolytic potentiality. (2020). Journal of Applied Pharmaceutical Science. [Link]

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. (2018). International Journal of Neuropsychopharmacology. [Link]

  • Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles. (2008). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and antidepressant evaluation of novel pyrazolone derivatives. (2016). Bangladesh Journal of Pharmacology. [Link]

  • Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors. (2021). Pharmaceuticals. [Link]

  • Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine. (1999). Bioorganic & Medicinal Chemistry Letters. [Link]

  • The mouse forced swim test. (2012). Journal of Visualized Experiments. [Link]

  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). (2023). Springer Protocols. [Link]

  • Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. (2025). Acta Materia Medica. [Link]

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. (2019). RSC Medicinal Chemistry. [Link]

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Comparative

Comprehensive Analytical Validation Comparison Guide: 1-(4-Chlorophenyl)-3-methoxypropan-1-amine Hydrochloride Reference Standards

As a Senior Application Scientist, I frequently encounter analytical discrepancies rooted in a single, often-overlooked variable: the quality of the reference standard. 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical discrepancies rooted in a single, often-overlooked variable: the quality of the reference standard. 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride (CAS: 1143535-53-8 for the free base) is a critical halogenated aryl-propylamine building block[1]. It is heavily utilized in the synthesis of monoamine reuptake inhibitors and custom pharmacological libraries.

When quantifying active pharmaceutical ingredients (APIs) or profiling impurities, the reference standard is the absolute source of truth. Relying on a generic "research-grade" chemical rather than a rigorously validated reference standard introduces systemic errors that cascade through your entire drug development pipeline. This guide objectively compares premium, fully characterized reference standards against generic alternatives and provides the self-validating analytical protocols required to certify this specific compound according to ICH Q2(R1) guidelines[2].

Comparative Performance: Premium vs. Generic Standards

Generic chemical suppliers often list this compound with a nominal purity of "95%" based solely on HPLC Area Normalization[1]. However, Area% ignores chromophore differences, residual solvents, and inorganic salts. A premium Reference Standard (RS) must be certified via a Mass Balance Assay , which accounts for all orthogonal impurities[3].

Quantitative Data Comparison
Analytical ParameterPremium Reference StandardGeneric Alternative[1]Mechanistic Impact on Analytical Workflows
Assay (Absolute Purity) > 99.5% (Mass Balance)≥ 95.0% (HPLC Area%)A 5% variance in assay leads to massive quantification errors during API batch release or pharmacokinetic dosing.
Structural Identity 1H/13C-NMR, HRMS, IRBasic 1H-NMR onlyFails to differentiate critical structural isomers (e.g., 2-chloro vs. 4-chloro regioisomers).
Water Content (KF) < 0.5% Not specifiedHydrochloride salts are highly hygroscopic. Unquantified water falsely inflates the gravimetric weight of the standard.
Residual Solvents < 0.1% (GC-FID)Not specifiedTrapped synthesis solvents (e.g., Dichloromethane, Methanol) skew standard preparation and introduce ghost peaks.

The Analytical Validation Lifecycle

To ensure trustworthiness, every reference standard must pass through a self-validating system of identity, purity, and assay testing. This workflow aligns with the regulatory expectations set forth by USP General Chapter <11> Reference Standards[3].

ValidationWorkflow A Raw Material Synthesis & Isolation B Identity Testing (1H/13C-NMR, HRMS, IR) A->B Step 1: Structure C Purity Profiling (HPLC-UV, GC-FID) B->C Step 2: Impurities D Assay Determination (Mass Balance: KF, IC) C->D Step 3: Quantification E Certified Reference Standard (CRS) Release D->E Step 4: Certification

Caption: Analytical validation lifecycle for reference standard certification.

Self-Validating Experimental Protocols

Do not just follow these steps; understand the causality behind the chemistry. The protocols below are designed specifically for the physicochemical properties of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride.

Protocol A: HPLC-UV Purity Profiling

The "Why": This compound contains a primary aliphatic amine. At neutral pH, primary amines (pKa ~9.5) interact strongly with residual silanol groups on standard C18 stationary phases, leading to severe peak tailing and integration errors. By utilizing 0.1% Trifluoroacetic acid (TFA), we drop the mobile phase pH to ~2.0. This completely protonates the amine ( NH3+​ ) and ion-pairs it with the trifluoroacetate anion, ensuring sharp, symmetrical peaks and reproducible retention times.

Step-by-Step Methodology:

  • Column Selection: Use an end-capped C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm) to further minimize silanol interactions.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes to elute both polar precursors (e.g., alcohol intermediates) and non-polar degradants.

  • Detection: Set the UV detector to 220 nm (optimal for the aliphatic/aromatic transition) and 254 nm (specific to the chlorophenyl ring).

  • System Suitability Test (SST): Before injecting the sample, inject a resolution standard. Acceptance Criteria: The tailing factor for the target peak must be ≤1.5 , and the resolution ( Rs​ ) between the target and the closest impurity must be >2.0 [2].

Protocol B: 1H-NMR Structural Identity Confirmation

The "Why": HPLC only proves chromatographic retention; NMR provides absolute structural connectivity. For the hydrochloride salt, we specifically choose anhydrous DMSO- d6​ over D2​O . While D2​O readily dissolves the salt, it causes rapid deuterium exchange with the primary ammonium protons ( −NH3+​ ), rendering them invisible. In DMSO- d6​ , the −NH3+​ protons appear, confirming the salt form.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the standard in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% TMS as an internal reference.

  • Acquisition: Acquire a 1H-NMR spectrum at 400 MHz with a minimum of 16 scans.

  • Spectral Interpretation & Causality:

    • ~3.2 ppm (Singlet, 3H): Confirms the presence of the terminal methoxy group ( −OCH3​ ).

    • ~4.3 ppm (Multiplet, 1H): The benzylic methine proton attached to C1. Its downfield shift is caused by the electron-withdrawing nature of the adjacent −NH3+​ group and the chlorophenyl ring.

    • ~7.4 - 7.6 ppm (Two Doublets, 4H): The classic AA'BB' splitting pattern of a para-substituted benzene ring, confirming the 4-chloro substitution.

    • ~8.5 ppm (Broad Singlet, 3H): The −NH3+​ protons, validating the hydrochloride salt form.

Impurity Fate Mapping

Understanding the origin of impurities is critical for validating the specificity of your analytical method. Generic standards often contain synthetic byproducts that co-elute with the target analyte if the method is not robustly developed.

ImpurityPathway Target 1-(4-Chlorophenyl)-3-methoxypropan-1-amine HCl (Target Analyte) DesChloro Des-chloro Impurity (Over-reduction Byproduct) Target->DesChloro Catalytic Hydrogenation Side-Reaction AlcoholImp Alcohol Precursor (Incomplete Methoxylation) Target->AlcoholImp Failed Etherification Regioisomer 2-Chloro Regioisomer (Starting Material Impurity) Target->Regioisomer Isomeric Contamination

Caption: Primary synthetic impurity pathways impacting reference standard purity.

By employing the rigorous, self-validating protocols outlined above, analytical scientists can ensure that their 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride reference standard is fit for purpose, safeguarding the integrity of downstream pharmaceutical development.

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Validation

Spectroscopic Comparison of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine Hydrochloride and Its Major Phase I Metabolites: A Comprehensive Analytical Guide

Introduction & Analytical Rationale 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride is a highly versatile halogenated aryl-alkylamine scaffold, frequently utilized as a critical building block in the development...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride is a highly versatile halogenated aryl-alkylamine scaffold, frequently utilized as a critical building block in the development of kinase inhibitors, including PKB/AKT pathway modulators[1]. In preclinical drug development, understanding the metabolic fate of this pharmacophore is essential for predicting pharmacokinetics, toxicity, and off-target effects.

Because the parent compound and its metabolites share significant structural homology, differentiating them requires a multi-modal spectroscopic approach. This guide provides a self-validating analytical framework to objectively compare the parent drug with its three primary predicted Phase I metabolites:

  • M1 (O-Demethylation): 3-amino-3-(4-chlorophenyl)propan-1-ol

  • M2 (N-Acetylation): N-(1-(4-chlorophenyl)-3-methoxypropyl)acetamide

  • M3 (Oxidative Deamination): 1-(4-chlorophenyl)-3-methoxypropan-1-one

MetabolicPathway Parent Parent Compound 1-(4-Chlorophenyl)-3-methoxypropan-1-amine M1 M1 (O-Demethylation) 3-amino-3-(4-chlorophenyl)propan-1-ol Parent->M1 CYP450 (O-Dealkylation) M2 M2 (N-Acetylation) N-(1-(4-chlorophenyl)-3-methoxypropyl)acetamide Parent->M2 NAT (N-Acetylation) M3 M3 (Oxidative Deamination) 1-(4-chlorophenyl)-3-methoxypropan-1-one Parent->M3 MAO / CYP450 (Deamination)

Figure 1: Major predicted Phase I metabolic pathways of the parent aryl-alkylamine.

Causality in Experimental Design

As an Application Scientist, I emphasize that analytical protocols must be designed with chemical causality in mind. Relying on a single technique often leads to false positives in metabolite identification (MetID).

  • LC-HRMS/MS (Liquid Chromatography-High Resolution Mass Spectrometry): This is our frontline tool because it handles complex biological matrices (e.g., microsomal incubations) and provides exact mass capabilities to determine elemental composition[2]. However, MS alone cannot always distinguish positional isomers.

  • NMR (Nuclear Magnetic Resonance): NMR is the gold standard for definitive structural elucidation[3]. We utilize 1D 1 H and 2D COSY/HSQC to pinpoint the exact site of metabolic modification (e.g., observing the loss of the methoxy singlet in M1).

  • FTIR (Fourier-Transform Infrared Spectroscopy): FTIR provides orthogonal confirmation of functional group interconversions, which is particularly useful for validating the oxidative deamination to a ketone (M3).

Workflow Incubation 1. In Vitro HLM Incubation (Parent + NADPH + HLMs) Extraction 2. Protein Precipitation & Extraction (Ice-cold Acetonitrile) Incubation->Extraction Split Sample Aliquoting Extraction->Split LCMS 3a. LC-HRMS/MS Analysis (Exact Mass & Fragmentation) Split->LCMS Aliquot 1 (Dilute) NMR 3b. NMR Spectroscopy (1H, 13C, 2D COSY/HSQC) Split->NMR Aliquot 2 (Concentrated) Data 4. Multi-Omic Data Integration (Structural Elucidation) LCMS->Data NMR->Data

Figure 2: Self-validating experimental workflow for metabolite generation and structural elucidation.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, every protocol must include internal validation mechanisms. If the system fails the suitability check, the data is rejected.

Protocol A: In Vitro Metabolite Generation (HLM Incubation)

Causality: Human Liver Microsomes (HLMs) contain the full complement of CYP450 enzymes necessary to simulate hepatic Phase I metabolism.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Add human liver microsomes (1 mg/mL final protein concentration) and the parent compound (10 µM).

  • System Validation (Crucial): In parallel, incubate a positive control (Midazolam, 5 µM). If the known 1'-hydroxymidazolam metabolite is not detected at expected ratios during LC-MS analysis, the HLM activity is deemed compromised, and the batch is invalidated.

  • Initiation & Quenching: Initiate the reaction by adding NADPH (1 mM). Incubate at 37°C for 60 minutes. Quench the reaction by adding 3 volumes of ice-cold acetonitrile containing a stable-isotope labeled internal standard (SIL-IS) to normalize extraction recovery.

  • Extraction: Centrifuge at 14,000 x g for 15 minutes to precipitate proteins. The supernatant is aliquoted for LC-MS and NMR.

Protocol B: LC-HRMS/MS Acquisition

Causality: A biphasic gradient on a C18 column ensures the separation of the polar M1 metabolite from the highly lipophilic M3 metabolite.

  • Chromatography: Inject 5 µL onto a Waters Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm). Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Mass Spectrometry: Operate the Orbitrap MS in positive electrospray ionization (ESI+) mode[2]. Use Data-Dependent Acquisition (DDA) to trigger MS/MS fragmentation on the top 5 most intense ions.

Protocol C: NMR Sample Preparation & Acquisition

Causality: Solvent selection is critical. Deuterated methanol ( CD3​OD ) is preferred for the parent compound to minimize exchange broadening of the primary amine protons, whereas DMSO−d6​ is utilized for M2 to clearly observe the amide N-H coupling[3].

  • Preparation: Lyophilize the concentrated extract and reconstitute in 600 µL of CD3​OD (containing 0.05% TSP as an internal chemical shift reference).

  • Acquisition: Acquire 1D 1 H spectra at 600 MHz (64 scans, relaxation delay 2.0s). For ambiguous peaks, acquire 2D 1 H- 13 C HSQC to correlate protons to their directly attached carbons.

Spectroscopic Data Comparison

The following tables summarize the quantitative spectroscopic data used to definitively differentiate the parent compound from its metabolites.

Table 1: LC-HRMS/MS Data Comparison

Interpretation: The parent compound undergoes facile α -cleavage in the collision cell, yielding a dominant m/z 140.02 fragment (4-chlorobenzyl cation). M2 exhibits a characteristic neutral loss of ketene (-42 Da), which is the hallmark of N-acetylated aliphatic amines.

CompoundFormulaTheoretical Exact Mass [M+H]+Observed m/zMass Error (ppm)Key MS/MS Fragments (m/z)
Parent C10​H14​ClNO 200.0837200.0839+1.0183.05 (- NH3​ ), 140.02 ( α -cleavage)
M1 C9​H12​ClNO 186.0680186.0682+1.1169.04 (- NH3​ ), 151.05 (- H2​O )
M2 C12​H16​ClNO2​ 242.0942242.0940-0.8200.08 (-Ketene), 140.02
M3 C10​H11​ClO2​ 199.0520199.0523+1.5139.00 (4-chlorobenzoyl cation)
Table 2: 1 H NMR Diagnostic Chemical Shifts (600 MHz, CD3​OD )

Interpretation: The chemical shift of the methine proton (H-1, α to the amine) is highly sensitive to the electronic environment. In M2, the electron-withdrawing amide bond deshields H-1, shifting it downfield to 4.9 ppm. In M3, the oxidation to a ketone completely eliminates the H-1 proton signal[3].

Structural FeatureParent (ppm)M1 (O-Demethyl)M2 (N-Acetyl)M3 (Ketone)
H-1 (Methine) 4.10 (t, 1H)4.12 (t, 1H)4.90 (q, 1H)Absent
H-2 ( CH2​ ) 1.95 (m, 2H)1.90 (m, 2H)2.05 (m, 2H)3.10 (t, 2H)
H-3 ( CH2​ -O) 3.40 (t, 2H)3.55 (t, 2H)3.40 (t, 2H)3.70 (t, 2H)
O- CH3​ 3.25 (s, 3H)Absent3.25 (s, 3H)3.30 (s, 3H)
N-CO- CH3​ AbsentAbsent1.92 (s, 3H)Absent
Table 3: FTIR Vibrational Bands

Interpretation: While MS and NMR provide primary structural proof, FTIR rapidly confirms the oxidative deamination pathway by the sudden appearance of a strong, sharp carbonyl stretch at 1685 cm−1 (conjugated ketone) in M3.

CompoundN-H Stretch ( cm−1 )O-H Stretch ( cm−1 )C=O Stretch ( cm−1 )C-O-C Stretch ( cm−1 )
Parent 3350 (broad, amine)AbsentAbsent1110 (strong)
M1 3350 (broad, amine)3200-3500 (very broad)AbsentAbsent
M2 3280 (sharp, amide)Absent1650 (Amide I)1110 (strong)
M3 AbsentAbsent1685 (Ketone)1115 (strong)

References

  • Johnson et al. (2020). United States Patent US11236095B2. Google Patents. URL:[1]

  • Beckonert, O., et al. (2011). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. PMC - National Institutes of Health. URL:[3]

  • Zhou, B., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC - National Institutes of Health. URL:[2]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 1-(4-Chlorophenyl)-3-methoxypropan-1-amine Hydrochloride

As a laboratory manager or research scientist, ensuring the proper disposal of specialized chemical intermediates is critical for regulatory compliance, environmental protection, and laboratory safety. 1-(4-Chlorophenyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

As a laboratory manager or research scientist, ensuring the proper disposal of specialized chemical intermediates is critical for regulatory compliance, environmental protection, and laboratory safety. 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride is a halogenated aromatic amine salt frequently utilized in drug development and synthetic chemistry.

Because of its specific molecular architecture, this compound cannot be treated as standard organic waste. This guide provides a self-validating, step-by-step protocol for its proper classification, handling, and disposal.

Chemical Hazard Profiling & Causality

To understand the strict disposal requirements for 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride, we must deconstruct its chemical properties and the causality behind its environmental hazards:

  • The Halogenated Aromatic Ring (Chlorophenyl group): The presence of the covalently bonded chlorine atom classifies this compound—and any solvent it is dissolved in—strictly as Halogenated Organic Waste [1]. Chlorinated aromatic compounds exhibit high environmental persistence, mobility, and bioaccumulation potential[2]. They are highly toxic to aquatic life, making drain disposal strictly prohibited[3].

  • The Hydrochloride Salt (HCl): As an amine hydrochloride, the compound is mildly acidic in aqueous solutions. If mixed with strong oxidizing agents, it can degrade to release toxic nitrogen oxides (NOx) and chlorine gas. Furthermore, incineration of this compound generates corrosive hydrogen chloride (HCl) gas, necessitating specialized disposal facilities equipped with alkaline scrubbers[2].

  • Cost Implications of Mixing Waste: Environmental Health and Safety (EHS) departments pay a significant premium—often twice as much—to dispose of halogenated waste compared to non-halogenated waste[3]. Introducing even a small amount of this chlorinated compound into a bulk non-halogenated solvent carboy irreversibly contaminates the entire volume, triggering higher disposal costs.

Quantitative Disposal Parameters

The following table summarizes the critical logistical and physicochemical parameters required for manifesting and treating this waste stream.

ParameterValue / ClassificationOperational Relevance
Waste Classification Halogenated Organic WasteDictates segregation; must not be mixed with non-halogenated streams.
Physical State Solid (Powder) or Liquid (Solution)Determines container type (wide-mouth jar for solids, screw-top carboy for liquids)[4].
Incineration Temperature 800°C – 1500°CRequired to thoroughly break the C-Cl bond and prevent the formation of toxic dioxins/furans.
Storage Time Limit < 90 to 270 DaysWaste must be transferred to EHS prior to regulatory accumulation limits (varies by generator status)[5].
Incompatibilities Strong oxidizers, strong basesPrevents exothermic reactions or the release of the freebase amine during storage[6].

Standard Operating Procedure: Step-by-Step Disposal

Phase 1: Segregation and Containerization
  • Determine the Physical State:

    • For Solid Waste (Powders/Residues): Collect in a chemically compatible, wide-mouth, leak-proof container (e.g., HDPE or glass)[4]. Do not combine solid waste with liquid waste[4].

    • For Liquid Waste (Solutions): If the compound is dissolved in a solvent (e.g., methanol, water, or dichloromethane), the entire mixture is now classified as Halogenated Waste. Collect in a designated halogenated solvent safety can or screw-top carboy[1].

  • Headspace Management: Never fill liquid waste containers beyond 80-90% capacity. Leave at least 10% headspace to accommodate vapor expansion and prevent container rupture[4].

Phase 2: Labeling and Accumulation
  • Apply RCRA-Compliant Labeling: Attach a hazardous waste label immediately upon adding the first drop or grain of waste. The label must explicitly state "Halogenated Organic Waste" and list the full chemical name: 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride[5]. Do not use abbreviations or chemical structures.

  • Secondary Containment: Place the primary waste container inside a secondary containment bin (e.g., a polyethylene tray) to capture any potential leaks. Store in a designated Satellite Accumulation Area away from incompatible chemicals (e.g., strong bases or oxidizers)[7].

Phase 3: Spill Response & Decontamination

In the event of an accidental spill during transfer:

  • Solid Spills: Do not dry sweep, as this aerosolizes the active pharmaceutical ingredient (API). Gently cover the powder with a damp absorbent pad or inert material (sand/earth), sweep carefully using a non-sparking tool, and place into a solid hazardous waste container.

  • Liquid Spills: Contain the spill using chemical spill pads. Since the compound is a hydrochloride salt, ensure the area is neutralized if a highly concentrated aqueous solution was spilled. Dispose of all contaminated PPE and spill pads as Halogenated Solid Waste[6].

Phase 4: Final Treatment (EHS Transfer)
  • Request Pickup: Submit a waste transfer request to your institutional EHS department before the accumulation time limit expires[4].

  • High-Temperature Incineration: The waste contractor will transport the chemical to a permitted hazardous waste incinerator. The material is subjected to high-temperature combustion (800°C+), and the resulting effluent gases are passed through alkaline scrubbers to neutralize the liberated HCl gas, ensuring safe environmental release[2].

Disposal Decision-Making Workflow

The following diagram illustrates the logical workflow for classifying and routing 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride waste.

DisposalWorkflow Start Waste Generation: 1-(4-Chlorophenyl)-3-methoxypropan-1-amine HCl State Physical State? Start->State Solid Solid Waste (Powder/Residue) State->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Solution Labeling Label as: Halogenated Organic Waste (Do Not Mix with Non-Halogenated) Solid->Labeling Liquid->Labeling Storage Secondary Containment (< 270 Days Storage) Labeling->Storage Treatment High-Temp Incineration (800°C - 1500°C) + HCl Scrubbers Storage->Treatment EHS Pickup Disposal Secure Landfill (Ash) Treatment->Disposal

Caption: Logical workflow for the classification and disposal of halogenated amine waste.

References

  • Chemical Waste Disposal - Environmental Health & Safety - University of Toronto. University of Toronto EHS. Available at: [Link]

  • Hazardous Waste Management Program - Eastern Washington University. Eastern Washington University. Available at: [Link]

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. U.S. Environmental Protection Agency (EPA) / P2 InfoHouse. Available at: [Link]

  • Chemical Waste Disposal Manual | Dalhousie University. Dalhousie University EHS Office. Available at: [Link]

  • Hazardous Materials Disposal Guide | Nipissing University. Nipissing University. Available at: [Link]

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